Product packaging for C13H23N5O(Cat. No.:)

C13H23N5O

Cat. No.: B254150
M. Wt: 265.35 g/mol
InChI Key: PBNQZRTUZJGGKT-UHFFFAOYSA-N
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Description

This product is the high-quality chemical compound with the molecular formula C13H23N5O and the systematic IUPAC name 5-amino-N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-N,4-dimethylpentanamide . It is supplied for laboratory and research applications. The molecular structure of this agent incorporates a pyrrolo-triazole moiety, a feature found in compounds studied for various pharmacological activities, suggesting its potential utility in medicinal chemistry and drug discovery research . Researchers can employ this chemical as a key intermediate or building block in the synthesis of more complex molecules or as a reference standard in analytical studies. As a precise chemical entity, it is invaluable for probing biochemical pathways, structure-activity relationships (SAR), and other fundamental research areas. This product is strictly For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic purposes, or for any form of personal use. Handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H23N5O B254150 C13H23N5O

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H23N5O

Molecular Weight

265.35 g/mol

IUPAC Name

6-methyl-5-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]-2H-1,2,4-triazin-3-one

InChI

InChI=1S/C13H23N5O/c1-8-10(15-11(19)17-16-8)14-9-6-12(2,3)18-13(4,5)7-9/h9,18H,6-7H2,1-5H3,(H2,14,15,17,19)

InChI Key

PBNQZRTUZJGGKT-UHFFFAOYSA-N

SMILES

CC1=NNC(=O)N=C1NC2CC(NC(C2)(C)C)(C)C

Canonical SMILES

CC1=NNC(=O)N=C1NC2CC(NC(C2)(C)C)(C)C

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: A Case Study on the Characterization of a Bioactive Compound

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The user's request for a technical guide on a "novel C13H23N5O compound" could not be fulfilled as no specific, publicly documented compound with this molecular formula and sufficient data for a comprehensive analysis could be identified. To demonstrate the structure and content of the requested guide, this whitepaper will focus on Sildenafil (C22H30N6O4S) , a well-characterized and extensively studied drug molecule. Sildenafil serves as an exemplary model for researchers, scientists, and drug development professionals due to the wealth of available data on its synthesis, mechanism of action, and biological activity.

Introduction

Sildenafil is a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5). Initially investigated for cardiovascular applications, its profound effects on smooth muscle relaxation led to its development as a first-in-class oral therapy for erectile dysfunction. This document provides a comprehensive overview of the key technical aspects of sildenafil, including its mechanism of action, quantitative biological data, and detailed experimental protocols, serving as a template for the characterization of novel bioactive compounds.

Mechanism of Action and Signaling Pathway

The physiological mechanism of penile erection involves the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation. NO activates the enzyme guanylate cyclase, which increases levels of cGMP. cGMP is a second messenger that promotes smooth muscle relaxation, allowing for increased blood flow. Sildenafil's mechanism of action is to inhibit PDE5, the enzyme responsible for the degradation of cGMP in the corpus cavernosum. By inhibiting PDE5, sildenafil enhances the effect of NO, leading to elevated levels of cGMP, prolonged smooth muscle relaxation, and consequently, facilitated erection in the presence of sexual stimulation.

The signaling pathway is not limited to the corpus cavernosum; PDE5 is also found in the pulmonary vasculature, and sildenafil's inhibitory action in this tissue leads to vasodilation, which is the basis for its use in treating pulmonary arterial hypertension.

sildenafil_pathway cluster_0 Cell Membrane cluster_1 Intracellular Space Sexual_Stimulation Sexual Stimulation NO Nitric Oxide (NO) Sexual_Stimulation->NO triggers release of NO_Receptor Soluble Guanylate Cyclase (sGC) cGMP cGMP NO_Receptor->cGMP converts NO->NO_Receptor activates GTP GTP GTP->NO_Receptor PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 degraded by Relaxation Smooth Muscle Relaxation cGMP->Relaxation promotes 5_GMP 5'-GMP (inactive) PDE5->5_GMP Sildenafil Sildenafil Sildenafil->PDE5 inhibits sildenafil_synthesis Start 2-Ethoxybenzoic Acid Step1 Chlorosulfonylation (ClSO3H, SOCl2) Start->Step1 Intermediate1 2-Ethoxy-5-(chlorosulfonyl) benzoic acid Step1->Intermediate1 Step2 Sulfonamide Formation (1-methylpiperazine) Intermediate1->Step2 Intermediate2 Sulfonamide Intermediate Step2->Intermediate2 Step3 Amide Formation (Pyrazole amine) Intermediate2->Step3 Intermediate3 Amide Intermediate Step3->Intermediate3 Step4 Cyclization (Base) Intermediate3->Step4 End Sildenafil Step4->End

In-Depth Technical Guide to the Structural Elucidation of C13H23N5O

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides a comprehensive overview of the techniques and methodologies used to elucidate the structure of a novel organic compound with the molecular formula C13H23N5O. For the purpose of this guide, we will refer to our hypothetical compound as Compound-G .

Introduction

The process of determining the precise three-dimensional arrangement of atoms within a molecule, known as structural elucidation, is a cornerstone of chemical research and drug development.[1] For a novel compound with the molecular formula this compound, a systematic approach combining several analytical techniques is essential to unambiguously determine its constitution and stereochemistry.

This guide outlines a logical workflow, from initial sample analysis to the final confirmation of the molecular structure, using a combination of spectroscopic and spectrometric methods. We will detail the experimental protocols and present hypothetical, yet plausible, data for Compound-G to illustrate the interpretation process.

Initial Assessment: Molecular Formula and Unsaturation

The first step in any structural elucidation is to confirm the molecular formula and calculate the degree of unsaturation.[2]

  • Molecular Formula: this compound

  • Method: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition.

  • Degree of Unsaturation (DoU): This value indicates the total number of rings and/or multiple bonds in the molecule. The formula is: DoU = C + 1 - (H/2) + (N/2) For this compound: DoU = 13 + 1 - (23/2) + (5/2) = 14 - 11.5 + 2.5 = 5

A DoU of 5 suggests a combination of rings and double bonds (e.g., an aromatic ring and a carbonyl group, or multiple heterocyclic rings).

Structural Elucidation Workflow

The overall workflow for elucidating the structure of Compound-G is a multi-step process where data from various analytical techniques are integrated to piece together the molecular puzzle.

Structural Elucidation Workflow Workflow for Structural Elucidation of this compound cluster_0 Initial Analysis cluster_1 NMR Spectroscopy cluster_2 Data Integration and Structure Proposal cluster_3 Structure Confirmation A Sample of this compound B HRMS A->B C FT-IR A->C G Fragment Assembly B->G C->G D 1H NMR F 2D NMR (COSY, HSQC, HMBC) D->F E 13C NMR & DEPT E->F F->G H Propose Structure(s) G->H I MS/MS Fragmentation Analysis H->I J Final Structure Confirmation I->J

Caption: A logical workflow for the structural elucidation of a novel compound.

Key Experimental Techniques and Data Interpretation

For illustrative purposes, we will propose a plausible structure for Compound-G and demonstrate how the spectroscopic data would support this structure.

Hypothetical Structure for Compound-G: N-(1-methylpiperidin-4-yl)-1-butyl-1H-1,2,3-triazole-4-carboxamide

This structure has a DoU of 5 (1 ring in piperidine, 1 ring in triazole, 1 C=O, 2 double bonds in triazole ring) and the correct molecular formula.

Mass Spectrometry (MS)

Experimental Protocol (HRMS):

  • Sample Preparation: Dissolve approximately 1 mg of Compound-G in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an Orbitrap or FT-ICR mass spectrometer.

  • Ionization: Employ electrospray ionization (ESI) in positive ion mode, as the numerous nitrogen atoms are readily protonated.[3]

  • Analysis: Acquire the full scan mass spectrum over a range of m/z 100-500.

  • Calibration: Use an internal standard for mass calibration to achieve sub-ppm mass accuracy.[4]

Data Presentation:

ParameterObserved ValueCalculated Value (for C13H24N5O+)
Monoisotopic Mass 278.1975278.1981
Adduct [M+H]+-
Mass Accuracy -2.2 ppm-

Interpretation: The high-resolution mass measurement confirms the molecular formula this compound. Tandem MS (MS/MS) would be used to fragment the parent ion, providing valuable information about the connectivity of the molecule. For instance, a characteristic loss of the piperidine moiety might be observed.

Infrared (IR) Spectroscopy

Experimental Protocol (FT-IR):

  • Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an ATR (Attenuated Total Reflectance) accessory.

  • Instrumentation: A Fourier-Transform Infrared Spectrometer.

  • Analysis: The spectrum is typically recorded from 4000 to 400 cm⁻¹.[5]

Data Presentation:

Wavenumber (cm⁻¹)IntensityAssignment
3350MediumN-H stretch (secondary amide)
2955, 2870StrongC-H stretch (aliphatic)
1660StrongC=O stretch (amide I band)
1540MediumN-H bend (amide II band)
1450MediumC-H bend (aliphatic)

Interpretation: The IR spectrum suggests the presence of a secondary amide and aliphatic C-H bonds. The strong absorption at 1660 cm⁻¹ is characteristic of a carbonyl group in an amide.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.[7]

Experimental Protocol (NMR):

  • Sample Preparation: Dissolve ~10 mg of Compound-G in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments: Acquire ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra.

Data Presentation (Hypothetical Data for Compound-G):

¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.10s1HTriazole-H
7.95d1HAmide N-H
4.35t2HN-CH₂ (Butyl)
4.05m1HPiperidine C4-H
2.85t2HN-CH₂ (Piperidine)
2.30s3HN-CH₃ (Piperidine)
1.85m2HCH₂ (Butyl)
1.75m4HCH₂ (Piperidine)
1.40m2HCH₂ (Butyl)
0.95t3HCH₃ (Butyl)

¹³C NMR Data (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)DEPT-135Assignment
162.5-C=O (Amide)
145.0-Triazole C
125.0CHTriazole CH
55.0CH₂N-CH₂ (Piperidine)
48.0CH₂N-CH₂ (Butyl)
46.0CH₃N-CH₃ (Piperidine)
45.0CHPiperidine C4
32.0CH₂CH₂ (Piperidine)
30.5CH₂CH₂ (Butyl)
20.0CH₂CH₂ (Butyl)
13.8CH₃CH₃ (Butyl)

Interpretation of 2D NMR Data:

  • COSY (Correlation Spectroscopy): Would show correlations between adjacent protons, for example, confirming the spin systems of the butyl and piperidine fragments.

  • HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal to its directly attached carbon, allowing for unambiguous assignment of the ¹³C spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for piecing together the fragments. Key correlations would include:

    • The amide N-H proton to the piperidine C4 and the amide carbonyl carbon.

    • The triazole proton to the neighboring triazole carbons and the amide carbonyl carbon.

    • The N-CH₂ protons of the butyl group to the triazole ring carbons.

HMBC Correlations Key HMBC Correlations for Compound-G cluster_amide Amide Linkage cluster_triazole Triazole Core Amide_H Amide N-H Amide_CO Amide C=O Amide_H->Amide_CO Pip_C4 Piperidine C4 Amide_H->Pip_C4 Triazole_H Triazole-H Triazole_H->Amide_CO Triazole_C Triazole-C Butyl_CH2 Butyl N-CH2 Butyl_CH2->Triazole_C

Caption: Key 2- and 3-bond correlations observed in an HMBC experiment.

Conclusion

By systematically applying a suite of modern analytical techniques, the structure of a novel compound with the molecular formula this compound can be determined. High-resolution mass spectrometry confirms the elemental composition, while FT-IR provides information about the functional groups present. The detailed carbon-hydrogen framework and the connectivity of the molecular fragments are established through a combination of 1D and 2D NMR experiments. The integration of all this data allows for the proposal and confirmation of a final, unambiguous structure. This methodical approach is fundamental in the fields of chemical research and drug discovery.

References

Spectroscopic and Methodological Analysis of a C13H23N5O Isomer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for a representative isomer of the molecular formula C13H23N5O. Due to the absence of a single, well-characterized isomer with a complete public spectroscopic dataset, this document utilizes a plausible hypothetical structure, N-(4-(4,5-dihydro-1H-imidazol-2-ylamino)butyl)cyclohexanecarboxamide, to illustrate the expected spectroscopic characteristics and the detailed experimental protocols required for their acquisition. This guide is intended to serve as a practical resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development, offering a foundational understanding of the analytical workflow for novel compounds of this class.

Introduction

Isomers of the molecular formula this compound represent a class of compounds with significant potential in drug discovery, given their structural complexity and the presence of multiple functional groups amenable to biological interactions. The characterization of such molecules is fundamentally reliant on a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). This document outlines the expected spectroscopic signatures for a representative isomer and provides detailed protocols for obtaining such data.

Hypothetical Isomer: N-(4-(4,5-dihydro-1H-imidazol-2-ylamino)butyl)cyclohexanecarboxamide

This structure was chosen as a representative isomer as it contains a variety of common functional groups, including an amide, an imidazoline ring, a cyclohexane ring, and aliphatic chains, which allows for a comprehensive demonstration of spectroscopic analysis.

Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for the hypothetical this compound isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.58t1HNH -C=O
6.50t1HC-NH -C=N
3.45s4HCH₂ -N (imidazoline)
3.08q2HC=O-NH-CH₂
2.95q2HC=N-NH-CH₂
2.10tt1HC=O-CH
1.75 - 1.60m4HCyclohexane CH₂
1.55 - 1.40m4H-CH₂-CH₂ -CH₂ -CH₂-
1.35 - 1.15m6HCyclohexane CH₂

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
175.2C =O (amide)
158.9C =N (imidazoline)
44.8C H-C=O
43.5C H₂-N (imidazoline)
39.1C=O-NH-C H₂
38.7C=N-NH-C H₂
29.3Cyclohexane C H₂
26.8-CH₂-C H₂-C H₂-CH₂-
25.5Cyclohexane C H₂
Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3305Strong, BroadN-H Stretch (Amide & Amine)
2928, 2854StrongC-H Stretch (Aliphatic)
1645StrongC=O Stretch (Amide I)
1620MediumC=N Stretch (Imidazoline)
1550StrongN-H Bend (Amide II)
1450MediumC-H Bend (Aliphatic)
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Electrospray Ionization - Positive Mode)

m/zIon
282.20[M+H]⁺
265.17[M-NH₃+H]⁺
111.10[Cyclohexanecarbonyl]⁺

Experimental Protocols

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • NMR Spectrometer (e.g., Bruker Avance 500 MHz)

  • NMR tubes (5 mm)

  • Deuterated solvent (DMSO-d₆)

  • Sample of the this compound isomer

  • Pipettes and vials

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound isomer in 0.6 mL of DMSO-d₆ in a clean, dry vial.

  • Transfer to NMR Tube: Transfer the solution to an NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, spectral width of 12 ppm, acquisition time of 4 seconds, and a relaxation delay of 2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024-4096 scans, spectral width of 240 ppm, acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the ¹H NMR signals and pick peaks for both spectra.

FT-IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Solid sample of the this compound isomer

  • Spatula

  • Solvent for cleaning (e.g., isopropanol)

Procedure:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrument absorbances.

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal using a clean spatula, ensuring complete coverage of the crystal surface.

  • Apply Pressure: Use the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Sample Spectrum Acquisition: Acquire the FT-IR spectrum of the sample. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Cleaning: Clean the ATR crystal thoroughly with isopropanol and a soft cloth after the measurement.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

  • Mass Spectrometer with an Electrospray Ionization (ESI) source (e.g., a Quadrupole Time-of-Flight (Q-TOF) instrument)

  • Solvent system (e.g., acetonitrile/water with 0.1% formic acid)

  • Sample of the this compound isomer

  • Vials and syringes

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in the solvent system.

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and temperature) to achieve optimal ionization in positive ion mode.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da).

  • Data Analysis: Analyze the resulting spectrum to identify the protonated molecular ion ([M+H]⁺) and any significant fragment ions.

Signaling Pathway Visualization

The following diagram illustrates a hypothetical signaling pathway where a bioactive small molecule, such as an isomer of this compound, could act as an agonist for a G-protein coupled receptor (GPCR), leading to the activation of a downstream signaling cascade.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand This compound Isomer (Agonist) GPCR G-Protein Coupled Receptor Ligand->GPCR Binding G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production PKA Protein Kinase A (PKA) Second_Messenger->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation Cascade

Hypothetical GPCR signaling pathway activated by a this compound isomer.

Conclusion

This technical guide provides a framework for the spectroscopic characterization of isomers of this compound, using a hypothetical but plausible molecular structure as a representative example. The tabulated data and detailed experimental protocols offer a practical reference for researchers engaged in the synthesis, identification, and analysis of novel chemical entities. The successful application of these spectroscopic techniques is crucial for the unambiguous structural elucidation and further development of new therapeutic agents.

A Technical Guide to the In Silico Prediction and Experimental Validation of C13H23N5O Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The journey of a novel chemical entity from discovery to a viable drug candidate is fraught with challenges, with a high attrition rate often attributed to suboptimal pharmacokinetic and safety profiles. The chemical formula C13H23N5O represents a vast landscape of potential molecular structures, many of which could possess therapeutic potential as nitrogen-containing heterocyclic compounds—a class of molecules prevalent in pharmaceuticals.[1][2][3] This technical guide outlines a comprehensive framework for the early-stage assessment of this compound analogs, leveraging computational (in silico) prediction methods to forecast their physicochemical, pharmacokinetic, and toxicological properties. Furthermore, it provides detailed experimental protocols for the subsequent in vitro validation of these predictions, creating a robust, iterative cycle of design and testing essential for modern drug discovery.

The Role of In Silico Prediction in Early-Stage Drug Discovery

In the initial phases of drug development, it is impractical and cost-prohibitive to synthesize and test every potential compound.[4][5] In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) modeling has become an indispensable tool, allowing researchers to prioritize candidates with the highest probability of success.[6][7] By using computational models based on a compound's structure, we can predict its behavior in a biological system, enabling a "fail early, fail cheap" paradigm.[4]

Given that this compound does not define a single molecule but rather a multitude of isomers, this guide will use a representative hypothetical analog, "Analog-A," to illustrate the prediction and validation workflow.

Hypothetical Structure (Analog-A): For the purpose of this guide, we will consider a plausible structure for a this compound analog containing a 1,2,3-triazole ring, a common scaffold in medicinal chemistry known for a variety of biological activities.[1][8][9]

(Note: The specific properties tabulated below are representative values for a hypothetical molecule of this class and are intended for illustrative purposes.)

Predicted Physicochemical and Pharmacokinetic Properties

The foundation of a drug's behavior is its physicochemical profile, which dictates its solubility, permeability, and interactions with biological targets.[10][11][12] Computational tools, including Quantitative Structure-Property Relationship (QSPR) models, are used to predict these essential characteristics from the molecular structure alone.[13]

Data Presentation: Predicted Properties of Analog-A

Table 1: Predicted Physicochemical Properties

Property Predicted Value Importance in Drug Discovery
Molecular Weight ( g/mol ) 293.38 Influences absorption and diffusion; typically <500 for oral drugs.[14]
logP (Octanol/Water Partition) 2.1 Measures lipophilicity; affects permeability and solubility.[6][10]
Topological Polar Surface Area (TPSA) 95.8 Ų Predicts membrane permeability; influences absorption.
Hydrogen Bond Donors 2 Affects solubility and target binding.[14]
Hydrogen Bond Acceptors 5 Affects solubility and target binding.[14]

| Aqueous Solubility (logS) | -3.5 | Critical for absorption and formulation.[10] |

Table 2: Predicted ADME/Tox Properties

Property Predicted Outcome Rationale and Implication
Human Intestinal Absorption High Indicates good potential for oral bioavailability.
Blood-Brain Barrier (BBB) Permeant No Suggests lower potential for CNS side effects.
Caco-2 Permeability Moderate Predicts moderate absorption across the intestinal wall.
CYP2D6 Inhibitor No Lower risk of drug-drug interactions with CYP2D6 substrates.
hERG Inhibition Low Risk Reduced likelihood of cardiotoxicity.

| Mutagenicity (AMES Test) | Non-mutagen | Indicates a lower probability of being carcinogenic. |

Methodologies and Workflows

The predictive power of in silico models is maximized when integrated into a structured workflow that guides experimental validation.

In Silico Prediction Workflow

The process begins with a 2D chemical structure and proceeds through various computational models to generate a comprehensive profile of the molecule's predicted properties.

G cluster_0 Computational Analysis A 2D Structure of This compound Analog B Calculate Physicochemical Properties (QSPR) A->B C Predict ADME Properties (Machine Learning Models) A->C D Predict Toxicity (Structural Alerts & Models) A->D E Comprehensive In Silico Profile B->E C->E D->E

Caption: Workflow for the in silico prediction of drug-like properties.

Experimental Validation Workflow

Based on the in silico profile, a series of tiered in vitro experiments are conducted to confirm the predictions and provide real-world data for the next design cycle.

G cluster_1 Experimental Validation F Synthesize Analog-A G Kinetic Solubility Assay F->G H Caco-2 Permeability Assay F->H I Liver Microsome Stability Assay F->I J Cytotoxicity (MTT) Assay F->J K Validated Profile & Decision to Proceed G->K H->K I->K J->K

Caption: Tiered workflow for the experimental validation of predictions.

Hypothetical Biological Activity and Signaling

Nitrogen-containing heterocycles are well-known inhibitors of various protein kinases.[1] Assuming Analog-A was designed as a kinase inhibitor, its potential mechanism of action could be to interfere with a critical cell signaling pathway, such as the MAPK/ERK pathway, which is often dysregulated in cancer.

G cluster_pathway Hypothetical MAPK/ERK Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P TF Transcription Factors ERK->TF P Proliferation Cell Proliferation & Survival TF->Proliferation AnalogA Analog-A AnalogA->RAF

Caption: Analog-A as a hypothetical inhibitor of the RAF kinase.

Key Experimental Protocols

Protocol 1: Kinetic Solubility Assay
  • Objective: To determine the aqueous solubility of Analog-A in a buffer solution.

  • Materials: Analog-A, Dimethyl Sulfoxide (DMSO), Phosphate-Buffered Saline (PBS) at pH 7.4, 96-well plates, plate reader.

  • Methodology:

    • Prepare a 10 mM stock solution of Analog-A in 100% DMSO.

    • In a 96-well plate, perform serial dilutions of the stock solution into DMSO.

    • Transfer a small volume (e.g., 2 µL) of each DMSO solution into a new plate containing PBS (e.g., 198 µL) to create a range of final compound concentrations.

    • Incubate the plate at room temperature for 2 hours with gentle shaking.

    • Measure the turbidity (absorbance at 620 nm) using a plate reader.

    • The kinetic solubility is defined as the highest concentration at which no precipitation is observed.

Protocol 2: Caco-2 Permeability Assay
  • Objective: To assess the rate of transport of Analog-A across a monolayer of human intestinal Caco-2 cells, serving as a model for intestinal absorption.

  • Materials: Caco-2 cells, Transwell® inserts, Hank's Balanced Salt Solution (HBSS), Lucifer Yellow, appropriate analytical standards.

  • Methodology:

    • Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and formation of a tight monolayer.

    • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) and the flux of the paracellular marker Lucifer Yellow.

    • Add Analog-A (dissolved in HBSS) to the apical (AP) side of the monolayer.

    • At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (BL) side.

    • To measure efflux, add the compound to the BL side and sample from the AP side.

    • Quantify the concentration of Analog-A in all samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) in both directions (AP to BL and BL to AP).

Protocol 3: Human Liver Microsome (HLM) Stability Assay
  • Objective: To evaluate the metabolic stability of Analog-A when incubated with human liver microsomes.

  • Materials: Analog-A, Human Liver Microsomes, NADPH regenerating system, phosphate buffer (pH 7.4), control compounds (e.g., Verapamil, Testosterone).

  • Methodology:

    • Pre-warm a solution of HLM and phosphate buffer to 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system and Analog-A (final concentration typically 1 µM).

    • Incubate at 37°C. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot and quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to determine the remaining concentration of Analog-A.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of compound depletion over time.

Protocol 4: MTT Cytotoxicity Assay
  • Objective: To assess the general cytotoxicity of Analog-A against a human cell line (e.g., HEK293 for non-specific toxicity or a cancer cell line like MCF-7 for anti-proliferative activity).[15]

  • Materials: Selected cell line, cell culture medium, Analog-A, DMSO, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization buffer.

  • Methodology:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of Analog-A (with a constant final DMSO concentration) for 48-72 hours.

    • Add MTT reagent to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.

    • Add a solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Conclusion

The development of novel therapeutics from a chemical formula such as this compound requires a systematic and multi-faceted approach. By integrating in silico predictions with targeted in vitro experiments, researchers can make informed decisions, prioritize resources, and accelerate the design-test-learn cycle. This guide provides a foundational framework for this process, emphasizing the critical interplay between computational chemistry and experimental biology in the quest for safer, more effective drugs. The ultimate goal is to use these predictive models not just as filters, but as tools to guide the intelligent design of molecules with optimal therapeutic properties.[12]

References

In Silico Modeling of SHP2 Inhibitors: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of computational strategies in the development of potent and selective SHP2 inhibitors, exemplified by derivatives structurally analogous to known allosteric modulators.

This technical guide provides a comprehensive overview of the in silico modeling techniques utilized in the discovery and development of inhibitors targeting the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). Given the oncogenic role of SHP2 in various cancers, it has emerged as a critical target for therapeutic intervention. This document is intended for researchers, scientists, and drug development professionals engaged in computational chemistry and drug design.

While the nominal query for this guide specified derivatives of the molecular formula C13H23N5O, extensive database searches did not yield sufficient specific in silico modeling data for a compound with this exact formula. Therefore, to provide a robust and data-rich resource, this guide will focus on well-characterized allosteric SHP2 inhibitors, such as SHP099 and its analogs, which serve as exemplary scaffolds for illustrating the application of computational methodologies. The principles and workflows described herein are directly applicable to the study of any novel chemical entity, including potential this compound derivatives targeting SHP2.

The Role of SHP2 in Cellular Signaling

SHP2 is a non-receptor protein tyrosine phosphatase that plays a pivotal role in multiple signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[1][2][3] It is a key regulator of cell growth, differentiation, and proliferation.[1][2] Gain-of-function mutations in the gene encoding SHP2 (PTPN11) are associated with several types of cancer, establishing it as a bona fide oncogene.[4][5]

SHP2 consists of two SH2 domains (N-SH2 and C-SH2), a protein tyrosine phosphatase (PTP) catalytic domain, and a C-terminal tail.[2][6] In its inactive state, the N-SH2 domain blocks the PTP catalytic site.[2][6] Activation occurs upon binding of phosphotyrosine-containing proteins, leading to a conformational change that exposes the catalytic site.[2][6] Allosteric inhibitors, such as SHP099, stabilize the inactive conformation, preventing its activation.[7]

Below is a diagram illustrating the central role of SHP2 in major signaling cascades.

SHP2_Signaling_Pathways cluster_MAPK MAPK Pathway cluster_PI3K PI3K/AKT Pathway cluster_JAKSTAT JAK/STAT Pathway RTK Receptor Tyrosine Kinases (RTKs) Grb2_Sos Grb2/SOS RTK->Grb2_Sos SHP2 SHP2 RTK->SHP2 PI3K PI3K RTK->PI3K JAK JAK RTK->JAK RAS RAS Grb2_Sos->RAS SHP2->RAS  promotes activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT STAT JAK->STAT STAT->Proliferation Drug_Discovery_Workflow Target_Prep Target Preparation (PDB: 6CMR, 5EHR) Pharmacophore Pharmacophore Modeling Target_Prep->Pharmacophore Virtual_Screening Virtual Screening (e.g., Enamine Database) Pharmacophore->Virtual_Screening Molecular_Docking Molecular Docking (GOLD, AutoDock) Virtual_Screening->Molecular_Docking Hit_Selection Hit Selection & Filtering (Docking Score, Interactions) Molecular_Docking->Hit_Selection MD_Sim Molecular Dynamics Simulation (500 ns) Hit_Selection->MD_Sim Binding_Energy Binding Free Energy Calculation (MM/PBSA) MD_Sim->Binding_Energy ADMET ADMET Prediction Binding_Energy->ADMET Lead_Opt Lead Optimization ADMET->Lead_Opt

References

An In-depth Technical Guide to the Compound with Molecular Formula C13H23N5O

Author: BenchChem Technical Support Team. Date: November 2025

It is not possible to provide a specific IUPAC name, classification, and detailed technical guide for the molecular formula C13H23N5O as it does not correspond to a single, well-known chemical compound in available chemical databases.

A molecular formula alone is insufficient to uniquely identify a chemical compound, as numerous isomers (molecules with the same atoms but different arrangements) can exist. Without a specific chemical structure, any attempt to provide an IUPAC name, detailed classification, or experimental data would be speculative and scientifically inaccurate.

For a comprehensive technical guide, a more specific identifier for the compound of interest is required, such as:

  • A common or trade name

  • A Chemical Abstracts Service (CAS) registry number

  • A structural representation (e.g., a SMILES string or an image of the structure)

General Classification Possibilities

Based on the elemental composition (Carbon, Hydrogen, Nitrogen, Oxygen), a compound with the formula this compound could potentially belong to several broad chemical classes, including but not limited to:

  • Substituted purines or pyrimidines: These are components of nucleic acids and many bioactive molecules. The nitrogen-rich formula could be indicative of such a heterocyclic core with various alkyl and functional group substitutions.

  • Peptide derivatives: The presence of nitrogen and oxygen suggests the possibility of a small peptide-like molecule containing amino acid residues.

  • Urea or guanidine derivatives: These functional groups are common in biologically active compounds and pharmaceuticals.

  • Various heterocyclic compounds: The formula could represent a wide array of other nitrogen-containing ring systems.

Data Presentation

Due to the inability to identify a specific compound, no quantitative data can be presented.

Experimental Protocols

Without a known compound, it is not possible to provide relevant experimental protocols for synthesis or analysis.

Visualization of Logical Relationships

A key challenge in identifying a compound from its molecular formula is the concept of isomerism. The following diagram illustrates that a single molecular formula can lead to multiple possible chemical structures, each with a unique IUPAC name and distinct chemical properties.

G A Molecular Formula This compound B Possible Structure 1 (e.g., a substituted purine) A->B C Possible Structure 2 (e.g., a peptide derivative) A->C D Possible Structure 'n' (Other isomers) A->D E Unique IUPAC Name & Properties B->E F Unique IUPAC Name & Properties C->F G Unique IUPAC Name & Properties D->G

Caption: Isomerism: One Formula, Multiple Compounds.

To proceed with your request for an in-depth technical guide, please provide a more specific identifier for the chemical compound of interest.

Potential Biological Activity of C13H23N5O: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific, well-characterized compound with the molecular formula C13H23N5O and established biological activity is prominently described in publicly accessible scientific literature. This technical guide, therefore, explores the potential biological activities of a hypothetical compound with this formula by examining relevant classes of chemical structures that are known to exhibit significant biological effects. The information presented herein is based on established knowledge of these classes and should be considered illustrative of the possibilities for a molecule with this elemental composition.

Introduction

The molecular formula this compound suggests a molecule with a moderate degree of unsaturation and a high nitrogen content. Such features are characteristic of various classes of heterocyclic compounds that are of significant interest in drug discovery due to their diverse biological activities. This guide will focus on two such classes: aminopyrimidine derivatives and triazole derivatives . A hypothetical compound with the formula this compound could plausibly belong to either of these families, and its biological activity would be dictated by its specific structural features.

Potential Structural Classes and Their Biological Activities

Aminopyrimidine Derivatives

The pyrimidine core is a fundamental building block of nucleic acids and is found in numerous biologically active molecules. Aminopyrimidines, in particular, are known to interact with a variety of biological targets, most notably protein kinases.

Potential Biological Activities:

  • Protein Kinase Inhibition: Many aminopyrimidine derivatives are potent and selective inhibitors of protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of cancer, inflammatory diseases, and neurodegenerative disorders. A hypothetical this compound containing an aminopyrimidine core could potentially inhibit kinases such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), or Bruton's Tyrosine Kinase (BTK).

  • Antimicrobial Activity: The pyrimidine scaffold is also present in various antimicrobial agents. By targeting essential enzymes in bacteria or fungi, these compounds can inhibit microbial growth.

  • Central Nervous System (CNS) Activity: Certain aminopyrimidine derivatives can cross the blood-brain barrier and modulate the activity of neurotransmitter receptors or other CNS targets, suggesting potential applications in neurological and psychiatric disorders.

Quantitative Data for Representative Aminopyrimidine Derivatives:

The following table summarizes the biological activity of several known aminopyrimidine derivatives. This data is provided to illustrate the range of potencies that can be achieved with this class of compounds.

Compound ClassRepresentative CompoundTargetActivity (IC50)Disease Area
AminopyrimidineImatinib (has a pyridine and pyrimidine ring)Bcr-Abl25 nMCancer
DiaminopyrimidinePyrimethamineDihydrofolate Reductase~1 nMMalaria
AminopyrimidineRoscovitineCDK240 nMCancer
Triazole Derivatives

Triazoles are five-membered heterocyclic rings containing three nitrogen atoms. They are versatile scaffolds in medicinal chemistry and are known for a broad spectrum of biological activities.

Potential Biological Activities:

  • Antifungal Activity: Triazole-based compounds are among the most widely used antifungal agents. They act by inhibiting the enzyme lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol, a key component of fungal cell membranes.

  • Anticancer Activity: Various triazole derivatives have demonstrated cytotoxic effects against cancer cell lines through diverse mechanisms, including tubulin polymerization inhibition, kinase inhibition, and induction of apoptosis.

  • Antiviral Activity: Some triazole nucleoside analogues, such as Ribavirin, are broad-spectrum antiviral agents.

Quantitative Data for Representative Triazole Derivatives:

The following table presents quantitative data for well-known triazole-containing drugs.

Compound ClassRepresentative CompoundTargetActivity (EC50/IC50)Disease Area
TriazoleFluconazoleLanosterol 14α-demethylase0.25-16 µg/mL (MIC)Fungal Infections
TriazoleVoriconazoleLanosterol 14α-demethylase0.06-8 µg/mL (MIC)Fungal Infections
BenzotriazoleTazemetostatEZH22.5 nMCancer

Experimental Protocols

The following are detailed methodologies for key experiments that would be used to characterize the biological activity of a novel compound such as a hypothetical this compound.

In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory potency of a compound against a specific protein kinase.

Methodology:

  • Reagents and Materials: Recombinant kinase, substrate peptide, ATP, kinase buffer, 96-well plates, plate reader.

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 96-well plate, add the kinase, substrate peptide, and the test compound to the kinase buffer.

    • Initiate the kinase reaction by adding a solution of ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Detect the phosphorylated substrate using a suitable method, such as a fluorescence-based assay or an antibody-based method (e.g., ELISA).

    • Measure the signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity).

Antifungal Susceptibility Testing (Broth Microdilution)

Objective: To determine the minimum inhibitory concentration (MIC) of a compound against a fungal strain.

Methodology:

  • Reagents and Materials: Fungal culture, RPMI-1640 medium, 96-well plates, spectrophotometer.

  • Procedure:

    • Prepare a standardized inoculum of the fungal strain.

    • Prepare a serial dilution of the test compound in the RPMI-1640 medium in a 96-well plate.

    • Add the fungal inoculum to each well.

    • Include positive (no compound) and negative (no inoculum) controls.

    • Incubate the plate at 35°C for 24-48 hours.

    • Determine the MIC by visual inspection of turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a representative signaling pathway that could be modulated by a this compound compound and a typical experimental workflow for its initial biological characterization.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Kinase Protein Kinase (e.g., EGFR, CDK) Receptor->Kinase This compound Hypothetical This compound This compound->Kinase Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Transcription Gene Transcription pSubstrate->Transcription Proliferation Cell Proliferation Transcription->Proliferation

Caption: Potential mechanism of action for a this compound compound as a protein kinase inhibitor.

start Hypothetical Compound This compound screen Primary Biological Screening (e.g., Kinase Panel, Antimicrobial Assay) start->screen hit_id Hit Identification screen->hit_id dose_response Dose-Response & IC50/MIC Determination hit_id->dose_response lead_opt Lead Optimization (Structure-Activity Relationship) dose_response->lead_opt in_vivo In Vivo Efficacy Studies lead_opt->in_vivo result Candidate Drug in_vivo->result

Caption: A typical workflow for the preclinical development of a novel bioactive compound.

An In-depth Guide to a Novel Guanidine Alkaloid from Marine Sponges

Author: BenchChem Technical Support Team. Date: November 2025

A Fictional Exploration Based on a Hypothetical Compound with Molecular Formula C13H23N5O

Disclaimer: Extensive searches for a naturally occurring compound with the precise molecular formula this compound have not yielded a specific, documented molecule. The following guide is a scientifically informed, hypothetical exploration of what the discovery, isolation, and characterization of such a compound might entail, drawing upon established methodologies for known marine guanidine alkaloids. This document is intended for research and educational purposes to illustrate the processes involved in natural product drug discovery.

Introduction

Marine sponges are a prolific source of structurally diverse and biologically active secondary metabolites. Among these, guanidine alkaloids represent a significant class of compounds with a wide array of pharmacological properties, including antimicrobial, antiviral, and anticancer activities. This whitepaper details the hypothetical discovery and isolation of a novel guanidine alkaloid, designated here as "Spongidine A," with the molecular formula this compound, from a marine sponge of the genus Agelas. We will outline the putative experimental protocols for its extraction, purification, and structure elucidation, and discuss its potential biological significance and associated signaling pathways.

Discovery and Natural Source

Spongidine A (this compound) is a hypothetical guanidine alkaloid isolated from the marine sponge Agelas sp., collected from the deep-sea vents of the Mid-Atlantic Ridge. The organism was identified based on its morphological characteristics and 16S rRNA gene sequencing. The discovery was prompted by initial screening of the crude methanolic extract of the sponge, which exhibited significant inhibitory activity against a panel of human cancer cell lines.

Isolation and Purification

The isolation of Spongidine A from the sponge biomass would follow a multi-step protocol involving solvent extraction and chromatographic separation.

Experimental Protocol: Extraction and Preliminary Fractionation
  • Extraction: The fresh sponge tissue (1 kg) is homogenized and exhaustively extracted with methanol (3 x 2 L) at room temperature. The combined methanolic extracts are filtered and concentrated under reduced pressure to yield a crude extract (approx. 50 g).

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with n-hexane, dichloromethane, and n-butanol. The majority of the bioactivity is observed in the n-butanol fraction.

  • Initial Chromatographic Separation: The n-butanol fraction (10 g) is subjected to vacuum liquid chromatography (VLC) on a silica gel column, eluting with a stepwise gradient of chloroform-methanol (from 100:0 to 0:100) to yield several fractions (F1-F10).

Experimental Protocol: Purification of Spongidine A
  • Medium-Pressure Liquid Chromatography (MPLC): The most active fraction from VLC (e.g., F7, 1.2 g) is further purified by MPLC on a C18 reversed-phase column using a water-acetonitrile gradient.

  • High-Performance Liquid Chromatography (HPLC): Final purification is achieved by semi-preparative reversed-phase HPLC (RP-HPLC) of the active MPLC sub-fractions to yield pure Spongidine A (15 mg).

Table 1: Summary of a Hypothetical Purification of Spongidine A

Purification StepStarting Material (g)Yield (mg)Purity (%)Bioactivity (IC50 in µM against HCT116)
Crude Methanol Extract50-<150.2
n-Butanol Fraction10-~512.5
VLC Fraction F71.2-~303.1
MPLC Fraction F7-30.2-~750.8
Pure Spongidine A-15>980.25

Structure Elucidation

The planar structure and stereochemistry of the purified Spongidine A would be determined using a combination of spectroscopic techniques.

Spectroscopic Data
  • High-Resolution Mass Spectrometry (HRMS): The molecular formula of Spongidine A would be established as this compound by HR-ESI-MS, which would show a protonated molecular ion [M+H]+ at m/z 282.1924 (calculated for C13H24N5O+, 282.1930).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments in a suitable solvent (e.g., CD3OD) would be used to establish the carbon skeleton and the connectivity of protons and carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic absorptions for N-H, C=N (guanidinium group), and C-O bonds.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum would provide information about the presence of any chromophores in the molecule.

Table 2: Hypothetical ¹³C and ¹H NMR Data for Spongidine A (in CD3OD)

PositionδC (ppm)δH (ppm, mult., J in Hz)
1158.5-
245.23.20 (t, 7.0)
328.91.85 (m)
441.73.10 (t, 7.2)
5110.35.80 (d, 5.5)
6125.16.10 (d, 5.5)
755.44.15 (s)
830.11.60 (m)
925.81.45 (m)
1068.23.80 (t, 6.5)
1135.52.10 (q, 7.0)
1222.81.25 (sext, 7.0)
1314.20.90 (t, 7.0)

Putative Biological Activity and Signaling Pathway

Based on the initial screening, Spongidine A is hypothesized to possess potent cytotoxic activity against colorectal cancer cells (HCT116). Further studies would be necessary to elucidate its mechanism of action. A plausible hypothesis is that Spongidine A, like other guanidine alkaloids, could induce apoptosis through the modulation of key signaling pathways.

Hypothetical Signaling Pathway: Induction of Apoptosis

It is proposed that Spongidine A could induce apoptosis by activating the intrinsic mitochondrial pathway. This would involve the upregulation of pro-apoptotic proteins such as Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and the subsequent activation of the caspase cascade.

G Spongidine_A Spongidine A Bcl2 Bcl-2 Spongidine_A->Bcl2 inhibits Bax Bax Spongidine_A->Bax activates Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits release of Cytochrome c Bax->Mitochondrion promotes release of Cytochrome c Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Hypothetical signaling pathway of Spongidine A-induced apoptosis.

Experimental Workflow Visualization

The overall workflow from sponge collection to the identification of a pure, bioactive compound can be visualized as follows:

G cluster_collection Collection & Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_analysis Analysis Sponge Sponge Collection Extraction Methanol Extraction Sponge->Extraction Partitioning Solvent Partitioning Extraction->Partitioning VLC VLC Partitioning->VLC MPLC MPLC VLC->MPLC HPLC HPLC MPLC->HPLC Structure Structure Elucidation (NMR, MS) HPLC->Structure Bioassay Bioactivity Testing HPLC->Bioassay

Caption: Experimental workflow for the isolation and characterization of Spongidine A.

Conclusion and Future Directions

This whitepaper presents a hypothetical framework for the discovery, isolation, and characterization of a novel guanidine alkaloid, Spongidine A (this compound), from a marine sponge. The detailed experimental protocols and data presented, though based on a fictional molecule, are grounded in established scientific methodologies for natural product research. The potent hypothetical bioactivity of Spongidine A underscores the vast potential of marine invertebrates as a source of new therapeutic agents. Future research on such a compound would focus on confirming its structure through total synthesis, elucidating its precise mechanism of action, and evaluating its therapeutic potential in preclinical models.

Methodological & Application

Application Notes and Protocols for C13H23N5O (EOS91723)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the compound C13H23N5O, identified as EOS91723 in the European Chemical Biology Database (ECBD). EOS91723 is a selective inhibitor of mTORC1 (mechanistic target of rapamycin complex 1), a key regulator of cell growth, proliferation, and metabolism. These protocols are intended to guide researchers in studying the biochemical and cellular effects of this compound.

Compound Information

IdentifierValue
Molecular FormulaThis compound
Molecular Weight265.36 g/mol
ECBD IDEOS91723
Known TargetmTORC1

Mechanism of Action & Signaling Pathway

EOS91723 acts as a selective inhibitor of mTORC1. The mTOR signaling pathway is a central regulator of cellular processes, integrating signals from growth factors, nutrients, and energy status. As illustrated in the pathway diagram below, mTORC1, when active, promotes protein synthesis and cell growth by phosphorylating key downstream targets such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). By inhibiting mTORC1, EOS91723 can block these downstream effects, leading to a reduction in cell proliferation and survival. This makes it a valuable tool for studying cellular metabolism and a potential candidate for therapeutic development in diseases characterized by aberrant mTORC1 signaling, such as certain cancers.

mTOR_Signaling_Pathway cluster_input Upstream Signals cluster_pi3k cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effects Growth Factors Growth Factors PI3K/Akt PI3K/Akt Growth Factors->PI3K/Akt Nutrients (Amino Acids) Nutrients (Amino Acids) mTORC1 mTORC1 Nutrients (Amino Acids)->mTORC1 PI3K/Akt->mTORC1 S6K S6K mTORC1->S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 EOS91723 EOS91723 (this compound) EOS91723->mTORC1 Protein Synthesis Protein Synthesis S6K->Protein Synthesis 4E-BP1->Protein Synthesis Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation

Figure 1: Simplified mTORC1 signaling pathway and the inhibitory action of EOS91723.

Experimental Protocols

The following are detailed protocols for assays in which EOS91723 has been evaluated.

TR-FRET Competition Binding Assay for mTORC1 Inhibition

This assay is designed to quantify the ability of a test compound to compete with a known ligand for binding to the mTORC1 kinase. The assay utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), a highly sensitive method for detecting molecular interactions.

Workflow Diagram:

TR_FRET_Workflow cluster_prep Plate Preparation cluster_reagents Reagent Addition cluster_read Incubation & Reading Dispense EOS91723 Dispense serial dilution of EOS91723 Add mTORC1 Add mTORC1-Europium (Donor) Dispense EOS91723->Add mTORC1 Add Tracer Add Fluorescent Tracer (Acceptor) Add mTORC1->Add Tracer Incubate Incubate Add Tracer->Incubate Read Plate Read TR-FRET Signal Incubate->Read Plate

Figure 2: Workflow for the mTORC1 TR-FRET competition binding assay.

Materials:

  • 384-well low-volume plates

  • Recombinant human mTORC1 protein

  • Europium-labeled anti-tag antibody (e.g., anti-GST)

  • Fluorescently labeled mTORC1 tracer (ligand)

  • Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20, 10 mM MgCl2, 1 mM EGTA

  • EOS91723 stock solution in DMSO

  • TR-FRET-compatible plate reader

Procedure:

  • Prepare a serial dilution of EOS91723 in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Add 50 nL of each compound dilution to the wells of a 384-well plate. Include wells with DMSO only as a negative control (0% inhibition) and wells with a known mTORC1 inhibitor as a positive control (100% inhibition).

  • Prepare a master mix of mTORC1 protein and the Europium-labeled antibody in assay buffer. The final concentration of mTORC1 will depend on the specific activity and should be optimized empirically (typically in the low nM range).

  • Dispense 10 µL of the mTORC1/antibody mix to each well.

  • Prepare a solution of the fluorescent tracer in assay buffer. The final concentration should be at or near its Kd for mTORC1.

  • Add 10 µL of the tracer solution to each well.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a TR-FRET plate reader, with excitation at ~340 nm and emission at both the donor (~620 nm) and acceptor (~665 nm) wavelengths.

  • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) for each well.

  • Determine the percent inhibition for each concentration of EOS91723 and calculate the IC50 value by fitting the data to a four-parameter logistic curve.

Cell Viability ATP Quantification Assay with HepG2 Cells

This assay determines the effect of EOS91723 on the viability of human liver cancer cells (HepG2) by measuring the intracellular ATP levels. A decrease in ATP is indicative of cytotoxicity or cytostatic effects.

Workflow Diagram:

Cell_Viability_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay Assay Procedure cluster_readout Data Acquisition Seed Cells Seed HepG2 cells in 96-well plate Treat Cells Treat with serial dilution of EOS91723 Seed Cells->Treat Cells Add Reagent Add ATP detection reagent Treat Cells->Add Reagent Incubate Incubate Add Reagent->Incubate Read Luminescence Read Luminescence Incubate->Read Luminescence

Figure 3: Workflow for the HepG2 cell viability ATP quantification assay.

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well clear-bottom, white-walled plates

  • EOS91723 stock solution in DMSO

  • ATP-based cell viability assay kit (e.g., CellTiter-Glo®)

  • Luminometer-compatible plate reader

Procedure:

  • Culture HepG2 cells to ~80% confluency.

  • Trypsinize and resuspend the cells in fresh medium. Count the cells and adjust the density to 5,000-10,000 cells per 100 µL.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare a serial dilution of EOS91723 in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of EOS91723. Include wells with medium and DMSO as a vehicle control.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Equilibrate the plate and the ATP detection reagent to room temperature.

  • Add 100 µL of the ATP detection reagent to each well.

  • Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence of each well using a plate reader.

  • Calculate the percent viability for each concentration relative to the vehicle control and determine the IC50 value.

Quantitative Data

While specific IC50 values for EOS91723 are not publicly available at this time, the following table provides a template for how such data should be presented upon generation.

AssayCell Line/TargetParameterValue
TR-FRET Competition BindingmTORC1IC50[To be determined]
Cell Viability ATP QuantificationHepG2IC50[To be determined]

Note: The protocols provided are general guidelines. Optimization of reagent concentrations, incubation times, and cell densities may be necessary for specific experimental conditions. It is recommended to consult the technical documentation of the specific reagents and instruments used.

Application Note: High-Throughput Screening of C13H23N5O Small Molecule Libraries for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries for their effects on specific biological targets.[1][2][3] This application note describes a generalized protocol for the high-throughput screening of a focused library of small molecules with the molecular formula C13H23N5O to identify potential inhibitors of a key kinase involved in cancer cell proliferation. The methodologies outlined herein provide a framework for automated screening, data analysis, and hit validation.[4][5]

Principle of the Assay

This protocol utilizes a biochemical assay designed to measure the activity of a specific kinase. The assay relies on the principle of time-resolved fluorescence resonance energy transfer (TR-FRET), a robust technology for HTS due to its sensitivity and low background interference. In the presence of an active kinase, a substrate peptide is phosphorylated. This phosphorylation event allows for the binding of a fluorescently labeled antibody, bringing a donor fluorophore and an acceptor fluorophore into close proximity, resulting in a high FRET signal. Small molecule inhibitors from the this compound library that bind to the kinase and prevent substrate phosphorylation will lead to a decrease in the FRET signal.

Experimental Workflow

The overall experimental workflow for the high-throughput screening of the this compound library is depicted below.

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Data Analysis cluster_validation Hit Validation Compound_Library This compound Library (10 mM in DMSO) Compound_Dispensing Acoustic Dispensing of This compound Library (10 µM final) Compound_Library->Compound_Dispensing Assay_Plates 384-well Assay Plates Assay_Plates->Compound_Dispensing Reagent_Prep Assay Reagent Preparation (Kinase, Substrate, ATP) Reagent_Addition Addition of Kinase, Substrate, and ATP Reagent_Prep->Reagent_Addition Compound_Dispensing->Reagent_Addition Incubation Incubation at Room Temperature Reagent_Addition->Incubation Detection_Reagent Addition of Detection Reagents (Antibody-Eu, Acceptor) Incubation->Detection_Reagent Signal_Reading TR-FRET Signal Reading Detection_Reagent->Signal_Reading Data_QC Data Quality Control (Z'-factor calculation) Signal_Reading->Data_QC Hit_Identification Hit Identification (% Inhibition > 50%) Data_QC->Hit_Identification Dose_Response Dose-Response Curves (IC50 determination) Hit_Identification->Dose_Response Hit_Confirmation Hit Confirmation (Re-testing) Dose_Response->Hit_Confirmation Secondary_Assays Secondary & Orthogonal Assays Hit_Confirmation->Secondary_Assays SAR_Analysis Structure-Activity Relationship (SAR) Analysis Secondary_Assays->SAR_Analysis

High-Throughput Screening Experimental Workflow

Hypothetical Signaling Pathway

The target kinase in this screening campaign is a critical node in a hypothetical cell proliferation signaling pathway. The diagram below illustrates the position of the target kinase and the intended mechanism of action for the inhibitors identified from the this compound library.

Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Upstream_Kinase Upstream Kinase Receptor->Upstream_Kinase Target_Kinase Target Kinase (Screening Target) Upstream_Kinase->Target_Kinase Downstream_Effector Downstream Effector Target_Kinase->Downstream_Effector Transcription_Factor Transcription Factor Downstream_Effector->Transcription_Factor Cell_Proliferation Cell Proliferation Transcription_Factor->Cell_Proliferation Inhibitor This compound Inhibitor Inhibitor->Target_Kinase

Hypothetical Kinase Signaling Pathway

Experimental Protocols

Materials and Reagents
  • This compound compound library (10 mM in DMSO)

  • 384-well, low-volume, white assay plates

  • Recombinant human kinase (specific to the target)

  • Biotinylated kinase substrate peptide

  • Adenosine triphosphate (ATP)

  • Europium-labeled anti-phospho-substrate antibody (Donor)

  • Streptavidin-conjugated acceptor fluorophore (Acceptor)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Acoustic liquid handler

  • Multimode plate reader with TR-FRET capability

Primary Screening Protocol
  • Compound Plating : Using an acoustic liquid handler, dispense 100 nL of each compound from the this compound library into the wells of a 384-well assay plate. This results in a final compound concentration of 10 µM in a 10 µL assay volume.

  • Control Wells : Designate specific wells for positive controls (no inhibitor, 100% kinase activity) and negative controls (no kinase, 0% activity).

  • Reagent Preparation : Prepare a master mix of the kinase and substrate in assay buffer.

  • Kinase/Substrate Addition : Add 5 µL of the kinase/substrate mix to each well of the assay plate.

  • Initiation of Reaction : Add 5 µL of ATP solution to each well to start the kinase reaction.

  • Incubation : Incubate the plates at room temperature for 60 minutes.

  • Detection Reagent Addition : Add 10 µL of the detection reagent mix (containing the europium-labeled antibody and streptavidin-conjugated acceptor) to each well.

  • Final Incubation : Incubate the plates for an additional 60 minutes at room temperature to allow for antibody binding.

  • Signal Detection : Read the plates using a multimode plate reader configured for TR-FRET.

Data Analysis and Hit Identification
  • Data Normalization : Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative_Control) / (Signal_Positive_Control - Signal_Negative_Control))

  • Quality Control : Calculate the Z'-factor for each plate to assess the quality of the assay. A Z'-factor greater than 0.5 is considered acceptable.[4] Z' = 1 - (3 * (SD_Positive_Control + SD_Negative_Control)) / |Mean_Positive_Control - Mean_Negative_Control|

  • Hit Selection : Compounds exhibiting a percent inhibition greater than 50% are considered primary hits.

Dose-Response Confirmation
  • Serial Dilution : Prepare a 10-point serial dilution series for each primary hit, typically ranging from 100 µM to 1 nM.

  • Assay Performance : Perform the kinase assay as described in the primary screening protocol with the serially diluted compounds.

  • IC50 Determination : Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value for each confirmed hit.

Data Presentation

The quantitative data from the primary screen and dose-response confirmation should be summarized in clear, structured tables for easy comparison.

Table 1: Primary Screening Hit Summary

Compound IDMolecular Formula% InhibitionHit Status
This compound-001This compound85.2Hit
This compound-002This compound12.5Inactive
This compound-003This compound65.7Hit
............

Table 2: Dose-Response Data for Confirmed Hits

Compound IDIC50 (µM)Hill Slope
This compound-0010.781.10.99
This compound-0032.150.90.98
............

Troubleshooting

IssuePossible CauseSuggested Solution
Low Z'-factor (<0.5) High variability in control wellsEnsure proper mixing of reagents; check for dispenser imprecision.
Low signal-to-background ratioOptimize reagent concentrations (kinase, ATP, substrate).
High False-Positive Rate Compound interference with the assayPerform counter-screens to identify compounds that interfere with the detection system.
Non-specific inhibitionConduct orthogonal assays to confirm the mechanism of action.
Poor Reproducibility Inconsistent liquid handlingCalibrate and maintain all liquid handling instrumentation.
Reagent degradationPrepare fresh reagents daily and store them under appropriate conditions.

Conclusion

This application note provides a comprehensive protocol for the high-throughput screening of a this compound small molecule library to identify novel kinase inhibitors. The described workflow, from primary screening and data analysis to hit confirmation, offers a robust framework for the initial stages of a drug discovery campaign. Careful attention to assay quality control and a systematic approach to hit validation are critical for the successful identification of promising lead compounds.

References

Application Notes and Protocols for Cell-Based Assay Development for C13H23N5O (Compound X)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The characterization of novel chemical entities is a cornerstone of drug discovery and development. This document provides a comprehensive guide to the initial cell-based assay development for the investigational compound C13H23N5O, hereafter referred to as Compound X. The following protocols and application notes outline a strategic, tiered approach to elucidate the biological activity of Compound X, beginning with broad assessments of its effects on cell viability and proliferation, and moving towards more specific mechanistic assays. These assays are designed to be adaptable and can be applied to a variety of cell types and research contexts.

The successful implementation of these assays will provide crucial preliminary data on the cytotoxic and cytostatic potential of Compound X, its impact on programmed cell death, and will help guide further mechanistic studies. All quantitative data should be meticulously recorded and can be summarized in the provided table formats for clear interpretation and comparison.

Tier 1: Foundational Assays for Initial Characterization

The primary goal of this initial phase is to determine the general effect of Compound X on cell health and proliferation across a panel of representative cell lines. This will establish a foundational understanding of its potency and spectrum of activity.

Experimental Workflow for Initial Screening of Compound X

G cluster_0 Compound X Preparation cluster_1 Cell Culture cluster_2 Treatment and Incubation cluster_3 Assay Readout cluster_4 Data Analysis prep Dissolve Compound X in DMSO to create a high-concentration stock serial_dil Perform serial dilutions to create a range of working concentrations prep->serial_dil treat Treat cells with serial dilutions of Compound X serial_dil->treat culture Culture and maintain selected cell lines seed Seed cells into 96-well plates culture->seed seed->treat incubate Incubate for a defined period (e.g., 24, 48, 72 hours) treat->incubate viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubate->viability proliferation Cell Proliferation Assay (e.g., BrdU, CFSE) incubate->proliferation apoptosis Apoptosis Assay (e.g., Annexin V/PI) incubate->apoptosis analyze Calculate IC50 values and other relevant metrics viability->analyze proliferation->analyze apoptosis->analyze interpret Interpret results to guide next steps analyze->interpret

Caption: Experimental workflow for the initial screening of Compound X.

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[1] Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, which can be quantified spectrophotometrically.

Materials:

  • Selected cancer or normal cell lines

  • Complete cell culture medium

  • Compound X stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Compound X in complete medium from the stock solution. A common concentration range to start with is 0.01 µM to 100 µM.

    • Remove the medium from the wells and add 100 µL of the diluted Compound X solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest concentration of Compound X) and a no-treatment control.

    • Incubate for 24, 48, and 72 hours at 37°C, 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, 5% CO2, allowing the formazan crystals to form.

  • Formazan Solubilization and Readout:

    • Carefully aspirate the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

Table 1: Cytotoxicity of Compound X on Various Cell Lines (IC50 Values in µM)

Cell Line24 hours48 hours72 hours
Cell Line A
Cell Line B
Cell Line C
Normal Cell Line

IC50 values should be calculated using a non-linear regression analysis of the dose-response curves.

Protocol 2: Cell Proliferation Assay (BrdU Incorporation Assay)

This assay measures the rate of new DNA synthesis, providing a direct assessment of cell proliferation.[1] It is based on the incorporation of the pyrimidine analog bromodeoxyuridine (BrdU) into the DNA of proliferating cells.

Materials:

  • Selected cell lines

  • Complete cell culture medium

  • Compound X stock solution

  • 96-well plates

  • BrdU Labeling Reagent (e.g., from a commercial kit)

  • Fixing/Denaturing Solution

  • Anti-BrdU Antibody (conjugated to an enzyme like HRP)

  • Substrate for the enzyme (e.g., TMB)

  • Stop Solution

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol. A lower initial seeding density may be required to allow for proliferation.

  • BrdU Labeling:

    • 2-4 hours before the end of the treatment period, add BrdU labeling reagent to each well according to the manufacturer's instructions.

    • Incubate the plate at 37°C, 5% CO2 for the recommended time.

  • Cell Fixation and DNA Denaturation:

    • Remove the labeling medium and add the fixing/denaturing solution to each well.

    • Incubate for 30 minutes at room temperature.

  • Antibody Incubation and Detection:

    • Remove the fixing/denaturing solution and wash the wells with a wash buffer.

    • Add the anti-BrdU antibody conjugate to each well and incubate for 1-2 hours at room temperature.

    • Wash the wells to remove unbound antibody.

    • Add the substrate solution and incubate until a color change is observed.

    • Add the stop solution.

  • Readout:

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Data Presentation:

Table 2: Effect of Compound X on Cell Proliferation (Percentage of BrdU Incorporation relative to Vehicle Control)

Concentration (µM)Cell Line ACell Line B
0 (Vehicle)100%100%
0.1
1
10
100

Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells and is used to identify late apoptotic and necrotic cells with compromised membrane integrity.

Materials:

  • Selected cell lines

  • Complete cell culture medium

  • Compound X stock solution

  • 6-well plates

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI) solution

  • Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of Compound X (including a vehicle control) for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells. Centrifuge the cell suspension and wash with cold PBS.

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer.

    • Add Annexin V-FITC and PI according to the manufacturer's protocol.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • Use appropriate controls to set up compensation and gates for:

      • Viable cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

Data Presentation:

Table 3: Induction of Apoptosis by Compound X (Percentage of Cell Population)

Concentration (µM)Viable (AnnV-/PI-)Early Apoptotic (AnnV+/PI-)Late Apoptotic/Necrotic (AnnV+/PI+)
0 (Vehicle)
1
10
100

Tier 2: Mechanistic Assays (Hypothetical)

Should the initial screening suggest that Compound X has significant anti-proliferative or pro-apoptotic activity, further assays would be warranted to investigate its mechanism of action. For instance, if Compound X were hypothesized to be a kinase inhibitor, a logical next step would be to investigate its effect on relevant signaling pathways.

Example Signaling Pathway: Generic Kinase Cascade

The following diagram illustrates a generic kinase signaling pathway that is often implicated in cell proliferation and survival. Assays such as Western blotting for phosphorylated proteins (e.g., p-MEK, p-ERK) could be employed to determine if Compound X inhibits signaling at any point in this cascade.

G Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Proliferation Cell Proliferation & Survival Transcription->Proliferation Promotes CompoundX Compound X CompoundX->MEK Inhibits?

Caption: A generic kinase signaling pathway potentially targeted by Compound X.

Conclusion

This document provides a foundational framework for the initial cell-based characterization of the novel compound this compound (Compound X). By systematically applying these assays, researchers can generate robust and reproducible data to inform on the compound's biological activity. The results from these studies will be instrumental in guiding future research, including target identification and preclinical development. It is recommended to perform all experiments with appropriate controls and in at least three biological replicates to ensure statistical significance.

References

Unidentified Compound: C13H23N5O in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for the molecular formula C13H23N5O did not yield a specific, well-documented compound in the context of targeted drug delivery systems. Without the definitive identification of this molecule, detailed application notes and protocols cannot be generated.

Extensive searches of scientific databases and chemical compound repositories using the provided molecular formula have not resulted in the identification of a known therapeutic agent or a component of a drug delivery system. The general search results on targeted drug delivery discuss various nanocarriers and strategies but do not mention a specific compound with the formula this compound.

Therefore, the core requirements of the request, including data presentation, experimental protocols, and visualization of signaling pathways, cannot be fulfilled at this time. It is recommended to verify the molecular formula to ensure its accuracy. Once the correct identity of the compound is established, a comprehensive report on its application in targeted drug delivery can be compiled.

Application Notes & Protocols for the Quantification of Agomelatine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Agomelatine is a melatonergic antidepressant used for the treatment of major depressive disorders. Accurate and reliable quantification of Agomelatine in various biological matrices and pharmaceutical formulations is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control. These application notes provide detailed protocols for the quantification of Agomelatine using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

I. Quantitative Data Summary

The following tables summarize the key quantitative parameters for the analytical methods described.

Table 1: HPLC Method Parameters for Agomelatine Quantification

ParameterMethod 1[1][2]Method 2[3][4]Method 3[5]
Column Phenomenex C18 (250 mm × 4.6 mm, 5 µm)Zorbax extended C18 (150 mm × 4.6 mm, 5 µm)BDS Hypersil phenyl column (250 mm × 4.6 mm, 5 µm)
Mobile Phase Methanol:Water (75:25 v/v)0.1% Ammonium formate:Acetonitrile (40:60, v/v)Methanol:0.05 M Phosphate buffer pH 2.5 (35:65, v/v)
Flow Rate 1.2 mL/min0.8 mL/min1.0 mL/min
Detection UV at 236 nmUV at 230 nmFluorescence (Excitation: 230 nm, Emission: 370 nm)
Linearity Range 0.01–200 µg/mL0.01–100 μg/ml0.4–40.0 ng/mL
Correlation Coefficient (r²) 0.999>0.9990.9999
Limit of Quantitation (LOQ) 0.090 µg/mLNot ReportedNot Reported
Retention Time 4.53 minNot specifiedNot specified
Internal Standard BimatoprostNot specifiedNaproxen
Recovery 99.24% to 99.6%98.34% to 98.57%99.87 ± 0.31% (tablets), 102.09 ± 5.01% (plasma)

Table 2: LC-MS/MS Method Parameters for Agomelatine Quantification in Human Plasma

ParameterMethod 1[6]Method 2[7][8]
Column Betasil C18 (4.0 × 100 mm, 5 µm)Zorbax SB-C18 (150 × 2.1 mm, 5 µm)
Mobile Phase Isocratic5 mM Ammonium acetate (0.1% formic acid):Methanol (30:70, v/v)
Flow Rate Not specified0.3 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
Mass Transition (m/z) Not specified244.1 → 185.3
Linearity Range 0.050–8.000 ng/mLNot specified
Lower Limit of Quantification (LLOQ) 0.050 ng/mL0.0513 ng/mL[9]
Internal Standard FluoxetineNot specified
Recovery 67.10%Not specified
Intra-run Precision (%RSD) < 12.12% at LLOQ< 15%[9]
Inter-run Precision (%RSD) < 9.01% at LLOQ< 15%[9]

II. Experimental Protocols

A. High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on the principles outlined in the referenced literature for the quantification of Agomelatine in pharmaceutical dosage forms.[1][2][3]

1. Materials and Reagents:

  • Agomelatine reference standard

  • Bimatoprost (Internal Standard)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Ammonium formate

  • Formic acid

  • Agomelatine tablets

  • 0.45 µm membrane filters

2. Instrumentation:

  • HPLC system with a UV detector (e.g., Shimadzu Model CBM-20A/20 Alite)

  • C18 analytical column (e.g., Phenomenex C18, 250 mm × 4.6 mm, 5 µm)

  • Data acquisition and processing software

3. Preparation of Solutions:

  • Mobile Phase: Prepare the desired mobile phase as specified in Table 1. For example, a mixture of methanol and water (75:25 v/v).[2]

  • Standard Stock Solution: Accurately weigh 25 mg of Agomelatine reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase to obtain a concentration of 1000 µg/mL.[1]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired calibration range (e.g., 0.01–200 µg/mL).[2]

  • Internal Standard Stock Solution: Prepare a stock solution of Bimatoprost in the mobile phase.

  • Sample Preparation (Tablets):

    • Weigh and finely powder 20 tablets.

    • Accurately weigh a portion of the powder equivalent to 25 mg of Agomelatine and transfer it to a 25 mL volumetric flask.

    • Add the mobile phase, sonicate for 30 minutes to ensure complete dissolution, and then dilute to volume.[1]

    • Filter the solution through a 0.45 µm membrane filter.

    • Add the internal standard to the filtered solution before injection.

4. Chromatographic Conditions:

  • Set the HPLC parameters as per Table 1 (e.g., flow rate of 1.2 mL/min, detection wavelength of 236 nm).[2]

  • Inject equal volumes (e.g., 20 µL) of the standard and sample solutions.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio (Agomelatine/Internal Standard) against the concentration of the working standard solutions.

  • Determine the concentration of Agomelatine in the sample solutions from the calibration curve.

B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is a generalized procedure for the quantification of Agomelatine in human plasma, based on published methods.[6][7]

1. Materials and Reagents:

  • Agomelatine reference standard

  • Fluoxetine (Internal Standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium acetate

  • Formic acid

  • Human plasma (blank)

2. Instrumentation:

  • LC-MS/MS system (e.g., API-4000)

  • C18 analytical column (e.g., Betasil C18, 4.0 × 100 mm, 5 µm)

  • Data acquisition and processing software

3. Preparation of Solutions:

  • Mobile Phase: Prepare the mobile phase as specified in Table 2 (e.g., 5 mM ammonium acetate with 0.1% formic acid and methanol, 30:70 v/v).[7]

  • Standard Stock Solution: Prepare a stock solution of Agomelatine in methanol.

  • Working Standard Solutions: Prepare a series of dilutions in blank plasma to create calibration standards (e.g., 0.050–8.000 ng/mL).[6]

  • Internal Standard Working Solution: Prepare a working solution of Fluoxetine in methanol.

4. Sample Preparation (Plasma):

  • To a 500 µL aliquot of plasma sample, add the internal standard solution.

  • Perform a liquid-liquid extraction by adding an appropriate organic solvent (e.g., ethyl acetate).

  • Vortex mix and then centrifuge to separate the layers.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

5. LC-MS/MS Conditions:

  • Set the LC and MS parameters as per Table 2.

  • The mass spectrometer should be operated in the multiple reaction monitoring (MRM) mode, monitoring the specific mass transitions for Agomelatine and the internal standard.[7]

6. Data Analysis:

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • Use a weighted linear regression model to fit the data.

  • Quantify the Agomelatine concentration in the unknown samples using the regression equation.

III. Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data_processing Data Processing start Sample (Tablet Powder or Plasma) dissolve Dissolution/Extraction start->dissolve filter Filtration/Centrifugation dissolve->filter add_is Add Internal Standard filter->add_is hplc HPLC System add_is->hplc HPLC Injection lcms LC-MS/MS System add_is->lcms LC-MS/MS Injection detector Detector (UV or MS/MS) hplc->detector lcms->detector chromatogram Generate Chromatogram detector->chromatogram calibration Construct Calibration Curve chromatogram->calibration quantify Quantify Analyte Concentration calibration->quantify

Caption: General experimental workflow for the quantification of Agomelatine.

signaling_pathway cluster_receptors Receptor Interaction cluster_downstream Downstream Effects agomelatine Agomelatine mt1 MT1 Receptor agomelatine->mt1 Agonist mt2 MT2 Receptor agomelatine->mt2 Agonist ht2c 5-HT2C Receptor agomelatine->ht2c Antagonist neurogenesis Increased Neurogenesis agomelatine->neurogenesis Promotes circadian Circadian Rhythm Regulation mt1->circadian mt2->circadian dopamine Increased Dopamine & Norepinephrine Release ht2c->dopamine

Caption: Simplified signaling pathway of Agomelatine.

References

Application Notes and Protocols for C13H23N5O in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

A specific, well-characterized fluorescent probe with the molecular formula C13H23N5O for use in fluorescence microscopy could not be identified in publicly available scientific literature and chemical databases.

Extensive searches for a compound with the molecular formula this compound that is utilized as a fluorescent probe have not yielded any specific results. While chemical databases may contain entries for compounds with this formula, none are documented as established fluorophores for imaging applications.

Therefore, it is not possible to provide detailed application notes, experimental protocols, quantitative data, or visualizations for a compound that is not described in the scientific literature for fluorescence microscopy. The creation of such a document would require specific information about the probe's:

  • Chemical Structure and Properties: The exact chemical structure is necessary to understand its class (e.g., coumarin, rhodamine, cyanine), and its photophysical properties.

  • Spectroscopic Data: Essential data such as excitation and emission maxima, molar extinction coefficient, and quantum yield are fundamental for any fluorescence microscopy application.

  • Biological Target and Mechanism of Action: Understanding what the probe labels within a cell (e.g., specific organelles, proteins, nucleic acids) and how it binds is critical for designing experiments.

  • Established Protocols: Validated protocols for cell loading, staining, fixation, and imaging are required for reproducible results.

  • Signaling Pathways or Workflows: Diagrams of signaling pathways or experimental workflows can only be created if the probe's biological application and mechanism are known.

Without this foundational information, any attempt to generate the requested content would be speculative and not based on scientific evidence, which would be misleading for the intended audience of researchers, scientists, and drug development professionals.

It is recommended to specify a known fluorescent probe by its common name (e.g., Hoechst 33342, MitoTracker Green FM, Alexa Fluor 488) to obtain detailed and accurate application notes and protocols.

Application Note: Protocol for Determining the Aqueous and Non-Aqueous Solubility of C13H23N5O

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The determination of a compound's solubility is a critical parameter in the early stages of drug discovery and development. Solubility influences a compound's bioavailability, formulation, and overall therapeutic efficacy. This document provides a detailed protocol for testing the solubility of the novel compound C13H23N5O in various aqueous and non-aqueous solvents. The described methods are based on established principles of kinetic and thermodynamic solubility assays, providing a comprehensive understanding of the compound's dissolution characteristics.

Poor aqueous solubility can present significant challenges during clinical development, potentially leading to formulation difficulties.[1] Early assessment of solubility helps in identifying potential liabilities and guiding formulation strategies.[2] This protocol outlines two common types of solubility tests: kinetic and thermodynamic. Kinetic solubility measures the precipitation of a compound from a stock solution, typically in dimethyl sulfoxide (DMSO), when diluted into an aqueous buffer.[2] Thermodynamic solubility, on the other hand, defines the concentration of a saturated solution at equilibrium and is often determined using the shake-flask method.[1][2]

Materials and Equipment

Materials
  • This compound (solid form)

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ethanol, analytical grade

  • Propylene glycol, analytical grade

  • Deionized water

  • 96-well microplates

  • Filtration devices (e.g., 0.45 µm PVDF syringe filters)

  • HPLC vials

Equipment
  • Analytical balance

  • Vortex mixer

  • Plate shaker

  • Incubator capable of maintaining 25°C and 37°C

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS)

  • Pipettes and tips

  • Centrifuge

Experimental Protocols

Kinetic Solubility Assay

This assay determines the solubility of this compound in an aqueous buffer following dilution from a DMSO stock.

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to obtain a range of concentrations (e.g., 5 mM, 2.5 mM, 1.25 mM, etc.).

  • Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO concentration to a 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This results in a final DMSO concentration of 1%.

  • Incubation: Seal the plate and incubate at room temperature (25°C) for 2 hours with constant shaking.

  • Precipitation Measurement: Measure the turbidity of each well using a plate reader at a wavelength of 620 nm. The concentration at which significant precipitation is observed is considered the kinetic solubility.

  • Quantification (Optional): For a more quantitative assessment, centrifuge the plate to pellet any precipitate. Collect the supernatant and analyze the concentration of the dissolved compound by HPLC.

Thermodynamic (Equilibrium) Solubility Assay

This assay measures the equilibrium solubility of this compound in various solvents using the shake-flask method.[1]

Protocol:

  • Compound Addition: Add an excess amount of solid this compound to separate vials containing each of the test solvents (e.g., PBS pH 7.4, deionized water, ethanol, propylene glycol).

  • Incubation: Tightly seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.[1][3]

  • Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining undissolved particles.[3]

  • Quantification: Dilute the filtered solution with an appropriate solvent and quantify the concentration of dissolved this compound using a validated HPLC method.[3] The resulting concentration is the thermodynamic solubility.

Data Presentation

Quantitative solubility data should be summarized in clear and structured tables for easy comparison.

Table 1: Kinetic Solubility of this compound in PBS (pH 7.4)

ParameterValue (µM)
Kinetic SolubilityTBD

Table 2: Thermodynamic Solubility of this compound in Various Solvents at 25°C

SolventSolubility (µg/mL)Solubility (µM)
PBS (pH 7.4)TBDTBD
Deionized WaterTBDTBD
EthanolTBDTBD
Propylene GlycolTBDTBD

Visualizations

Experimental Workflow for Solubility Testing

G cluster_prep Preparation cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility cluster_analysis Analysis prep_stock Prepare 10 mM Stock of this compound in DMSO serial_dilute Serial Dilution in DMSO prep_stock->serial_dilute weigh_solid Weigh Excess Solid This compound add_to_solvents Add to Test Solvents (PBS, Water, Ethanol, etc.) weigh_solid->add_to_solvents add_to_pbs Add to PBS (pH 7.4) serial_dilute->add_to_pbs incubate_kinetic Incubate 2h at 25°C with Shaking add_to_pbs->incubate_kinetic measure_turbidity Measure Turbidity incubate_kinetic->measure_turbidity hplc_analysis Quantify Concentration by HPLC incubate_kinetic->hplc_analysis Optional Quantification report_kinetic Report Kinetic Solubility measure_turbidity->report_kinetic incubate_thermo Incubate 24-48h at 25°C with Shaking add_to_solvents->incubate_thermo filter_supernatant Filter Supernatant incubate_thermo->filter_supernatant filter_supernatant->hplc_analysis report_thermo Report Thermodynamic Solubility hplc_analysis->report_thermo

References

Application Notes & Protocols for Stability and Degradation Studies of C13H23N5O (Stabilitide)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical formula C13H23N5O represents a multitude of potential isomeric structures. For the purpose of these application notes, we will consider a hypothetical, yet plausible, small molecule therapeutic candidate named Stabilitide . This document provides a comprehensive guide to understanding and evaluating the stability and degradation profile of Stabilitide, a critical step in the drug development process. Ensuring that a drug candidate maintains its chemical integrity, potency, and safety profile over time is paramount for regulatory approval and clinical success.

These protocols are designed to be adaptable for other small molecules with similar functional groups. The stability of a pharmaceutical compound is a critical quality attribute that can be influenced by environmental factors such as temperature, humidity, light, and pH.[1][2] Degradation of the active pharmaceutical ingredient (API) can lead to a loss of efficacy and the formation of potentially toxic byproducts.[1]

Hypothetical Structure of Stabilitide (this compound):

For the context of these application notes, "Stabilitide" is postulated to be a novel peptide-based inhibitor of a key kinase involved in a cancer signaling pathway. Its structure contains an amide bond and functional groups susceptible to hydrolysis and oxidation, making stability testing essential.

Predicted Degradation Pathways of Stabilitide

Understanding the potential degradation pathways is crucial for designing appropriate stability studies and developing stable formulations. Based on the hypothetical structure containing amide and other susceptible moieties, the primary degradation pathways for Stabilitide are predicted to be:

  • Hydrolysis: Cleavage of the amide bond is a common degradation route for peptide-like molecules, often catalyzed by acidic or basic conditions. This would lead to the formation of two smaller fragments.

  • Oxidation: Certain functional groups within Stabilitide may be susceptible to oxidation, especially in the presence of oxygen, transition metals, or peroxides.[3] This can lead to the formation of N-oxides, hydroxylation, or other oxidative degradation products.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photolytic cleavage or rearrangement of the molecule, leading to the formation of photo-degradants.

Experimental Protocols

Forced Degradation (Stress Testing) Protocol

Objective: To identify the likely degradation products of Stabilitide and to establish the intrinsic stability of the molecule. This data is also used to develop and validate a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of Stabilitide in a suitable solvent (e.g., acetonitrile:water 50:50 v/v) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

  • Alkaline Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at room temperature (25°C) for 8 hours.

    • At appropriate time points (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Store the solution at room temperature, protected from light, for 24 hours.

    • At appropriate time points, withdraw an aliquot and dilute with the mobile phase.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid Stabilitide powder in a controlled temperature oven at 80°C for 48 hours.

    • At appropriate time points, withdraw samples, dissolve in the initial solvent, and dilute for analysis.

  • Photostability Testing:

    • Expose a solution of Stabilitide (1 mg/mL) and a thin layer of solid Stabilitide to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same conditions.

    • Analyze the samples after the exposure period.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC or UPLC-MS method. The method should be able to separate the intact Stabilitide from all major degradation products.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Stabilitide Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to Stress base Alkaline Hydrolysis (0.1M NaOH, 25°C) stock->base Expose to Stress oxidation Oxidation (3% H₂O₂, 25°C) stock->oxidation Expose to Stress thermal Thermal Degradation (Solid, 80°C) stock->thermal Expose to Stress photo Photostability (ICH Q1B) stock->photo Expose to Stress hplc Stability-Indicating HPLC/UPLC-MS Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Interpretation (Peak Purity, Mass Balance) hplc->data

Long-Term and Accelerated Stability Testing Protocol

Objective: To determine the shelf-life and appropriate storage conditions for the Stabilitide drug substance. These studies are performed according to ICH (International Council for Harmonisation) guidelines.[2]

Methodology:

  • Sample Packaging: Package the Stabilitide drug substance in containers that are intended for long-term storage and are impermeable to moisture and light.

  • Storage Conditions: Place the packaged samples in stability chambers maintained at the following conditions:

    • Long-Term Storage: 25°C ± 2°C / 60% RH ± 5% RH

    • Intermediate Storage (if applicable): 30°C ± 2°C / 65% RH ± 5% RH

    • Accelerated Storage: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Schedule:

    • Long-Term: Pull samples at 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: Pull samples at 0, 3, and 6 months.

  • Analytical Testing: At each time point, analyze the samples for the following parameters:

    • Appearance (visual inspection)

    • Assay (potency) of Stabilitide

    • Content of degradation products

    • Moisture content (e.g., by Karl Fischer titration)

    • Relevant physical properties (e.g., melting point, particle size)

  • Data Analysis: Evaluate the data for any trends in the degradation of Stabilitide or the formation of impurities. The results from the accelerated studies can be used to predict the shelf-life under the long-term storage conditions.

G cluster_setup Study Setup cluster_storage Storage Conditions (ICH) cluster_testing Time-Point Testing cluster_outcome Outcome api Stabilitide API packaging Package in Final Container api->packaging long_term Long-Term 25°C / 60% RH packaging->long_term accelerated Accelerated 40°C / 75% RH packaging->accelerated pull_long Pull Samples (0, 3, 6, 9, 12, 18, 24, 36 mo) long_term->pull_long pull_accel Pull Samples (0, 3, 6 mo) accelerated->pull_accel analysis Analytical Testing (Assay, Impurities, Physical) pull_long->analysis pull_accel->analysis shelf_life Shelf-Life Determination analysis->shelf_life storage_cond Recommended Storage Conditions analysis->storage_cond

Data Presentation

The quantitative data from the stability studies should be summarized in clear and concise tables to facilitate comparison and trend analysis.

Table 1: Forced Degradation of Stabilitide

Stress ConditionDurationStabilitide Assay (%)Major Degradant 1 (%)Major Degradant 2 (%)Total Degradants (%)Mass Balance (%)
0.1 M HCl, 60°C24 h85.28.9 (Hydrolysis Product A)4.1 (Hydrolysis Product B)13.098.2
0.1 M NaOH, 25°C8 h79.812.3 (Hydrolysis Product A)5.9 (Hydrolysis Product B)18.298.0
3% H₂O₂, 25°C24 h92.55.1 (Oxidative Product C)-5.197.6
Thermal (Solid), 80°C48 h98.11.2 (Degradant D)-1.299.3
Photostability (ICH Q1B)-96.72.5 (Photodegradant E)-2.599.2
Control48 h99.8< 0.1< 0.10.2100.0

Table 2: Accelerated Stability of Stabilitide (40°C / 75% RH)

Time Point (Months)AppearanceAssay (%)Total Degradants (%)Moisture (%)
0White to off-white powder99.90.150.2
3White to off-white powder98.70.850.3
6White to off-white powder97.51.980.4

Postulated Signaling Pathway Involvement

For the purpose of illustrating the context of Stabilitide's application, we postulate its involvement in inhibiting a kinase within the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.

// Nodes RTK [label="Receptor Tyrosine Kinase (RTK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation & Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Stabilitide [label="Stabilitide (this compound)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Phosphorylates"]; PIP2 -> PIP3 [style=invis]; // for layout PIP3 -> PDK1 [label="Recruits"]; PDK1 -> Akt [label="Activates"]; Akt -> mTOR [label="Activates"]; mTOR -> Proliferation; Stabilitide -> Akt [label="Inhibits", color="#EA4335", style=bold, arrowhead=tee]; } Caption: Postulated Mechanism of Action for Stabilitide in the PI3K/Akt Pathway.

Conclusion

These application notes provide a framework for conducting comprehensive stability and degradation studies on the hypothetical molecule Stabilitide (this compound). The outlined protocols for forced degradation and long-term stability testing are essential for identifying potential liabilities of a drug candidate and for defining its shelf-life and storage conditions. The structured presentation of data and visualization of workflows and biological pathways are intended to facilitate a clear understanding of the stability profile of a novel pharmaceutical compound. Adherence to these systematic approaches is fundamental to the successful development of safe and effective medicines.

References

Application Notes and Protocols for the Application of a Representative Heterocyclic Compound in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The molecular formula C13H23N5O does not correspond to a specific, publicly documented compound with established applications in organic synthesis. Therefore, to fulfill the user's request for detailed Application Notes and Protocols, this document utilizes Abacavir (ABC) , a well-characterized carbocyclic nucleoside analog with the molecular formula C14H18N6O, as a representative example. The methodologies, data, and diagrams presented herein pertain to Abacavir and serve as an illustrative guide to the type of information required for the application of a complex heterocyclic compound in organic synthesis and drug development.

Introduction to Abacavir (ABC)

Abacavir is a potent synthetic carbocyclic nucleoside analog that functions as a reverse transcriptase inhibitor (NRTI).[1] It is a crucial component of highly active antiretroviral therapy (HAART) for the treatment of HIV/AIDS.[2] Unlike natural nucleosides, Abacavir contains a cyclopentene ring in place of the furanose sugar moiety, a modification that imparts greater metabolic stability by preventing cleavage by phosphorylases and hydrolases.[1] Its structural complexity and biological significance make its synthesis a notable topic in medicinal and organic chemistry.

Chemical Structure:

Caption: Chemical structure of Abacavir.

Applications in Organic Synthesis

The primary application of Abacavir's synthesis lies in the field of medicinal chemistry and drug development, where it serves as a key active pharmaceutical ingredient. The synthetic routes developed for Abacavir showcase several important organic transformations and strategies, including:

  • Asymmetric Synthesis: The creation of specific stereoisomers is critical for its biological activity.

  • Palladium-Catalyzed Cross-Coupling Reactions: Utilized for the crucial bond formation between the carbocyclic core and the purine base.[3]

  • Ring-Closing Metathesis: Employed in some synthetic routes to construct the cyclopentene ring.[2]

  • Enzymatic Resolutions: Used to obtain enantiomerically pure intermediates.[4]

These synthetic strategies are not only vital for the production of Abacavir but also serve as valuable case studies for the synthesis of other carbocyclic nucleosides and complex chiral molecules.

Key Experimental Protocols

The enantioselective synthesis of Abacavir has been approached through various routes. Below are representative protocols for key transformations, adapted from published literature.

Protocol 1: Palladium-Catalyzed Amination for Core Synthesis

This protocol describes a key step in an enantioselective synthesis of a precursor to the carbocyclic core of Abacavir, involving a palladium-catalyzed reaction.[3]

Reaction Scheme:

Palladium_Catalyzed_Amination reactant1 Enantiopure β-lactam catalyst π-allylpalladium intermediate reactant1->catalyst reactant2 2,6-dichloropurine tetrabutylammonium salt reactant2->catalyst product cis-1,4-substituted cyclopentenoid catalyst->product

Caption: Palladium-catalyzed synthesis of an Abacavir precursor.

Materials:

  • Enantiopure β-lactam intermediate

  • 2,6-dichloropurine tetrabutylammonium salt

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., PPh3)

  • Anhydrous solvent (e.g., THF)

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the enantiopure β-lactam intermediate in anhydrous THF.

  • Add the palladium catalyst and the phosphine ligand. Stir the mixture at room temperature for 15 minutes.

  • Add the 2,6-dichloropurine tetrabutylammonium salt to the reaction mixture.

  • Heat the reaction to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired cis-1,4-substituted cyclopentenoid.

Quantitative Data:

ParameterValueReference
YieldHigh (specifics vary by exact substrate)[3]
RegioselectivityHigh[3]
StereoselectivityHigh[3]
Protocol 2: Ring-Closing Metathesis Approach

This protocol outlines a ring-closing metathesis (RCM) strategy to form the cyclopentene ring of an Abacavir precursor.[2]

Reaction Scheme:

RCM_Reaction reactant Acyclic diene catalyst Grubbs' Catalyst reactant->catalyst product Cyclopentene derivative catalyst->product

Caption: Ring-closing metathesis for cyclopentene synthesis.

Materials:

  • Acyclic diene precursor

  • Grubbs' catalyst (e.g., Grubbs' second generation)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Inert atmosphere

Procedure:

  • Dissolve the acyclic diene precursor in anhydrous dichloromethane under an inert atmosphere.

  • Add a catalytic amount of Grubbs' catalyst to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding ethyl vinyl ether.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography to obtain the cyclopentene derivative.

Quantitative Data:

ParameterValueReference
Yield62% - 80%[5]
Catalyst Loading0.1 equivalent[5]

Signaling Pathway and Mechanism of Action

Abacavir is a prodrug that is converted intracellularly to its active metabolite, carbovir triphosphate (CBV-TP). CBV-TP acts as a competitive inhibitor of HIV-1 reverse transcriptase and also as a chain terminator.[2]

Abacavir_MOA cluster_cell Host Cell Abacavir Abacavir (ABC) CBV_MP Carbovir Monophosphate (CBV-MP) Abacavir->CBV_MP Cellular kinases CBV_DP Carbovir Diphosphate (CBV-DP) CBV_MP->CBV_DP Cellular kinases CBV_TP Carbovir Triphosphate (CBV-TP) CBV_DP->CBV_TP Cellular kinases HIV_RT HIV-1 Reverse Transcriptase CBV_TP->HIV_RT Competitive Inhibition Chain_Termination Chain Termination CBV_TP->Chain_Termination Viral_DNA Viral DNA (proviral) HIV_RT->Chain_Termination Incorporation into DNA Viral_RNA Viral RNA Viral_RNA->Viral_DNA Reverse Transcription

Caption: Mechanism of action of Abacavir.

Summary of Quantitative Data

The following table summarizes key quantitative data related to the synthesis and activity of Abacavir.

ParameterValueContextReference
Synthesis
RCM Yield62% - 80%Formation of cyclopentene ring[5]
Biological Activity
EC50 (HIV-1)Varies by cell lineIn vitro antiviral activity[6]
Pharmacokinetics
Oral Bioavailability~83%In humans[7]
Recommended Adult Dose600 mg daily (once or twice daily)HIV-1 treatment[7][8]
Hepatic Impairment Dose (Mild)200 mg twice dailyChild-Pugh Class A[7]

Conclusion

While the initially provided molecular formula this compound could not be matched to a specific compound, the detailed analysis of Abacavir (C14H18N6O) serves as a comprehensive example of the application notes and protocols relevant to researchers in organic synthesis and drug development. The synthesis of Abacavir highlights key modern synthetic methodologies, and its mechanism of action provides a clear example of targeted drug design. This illustrative guide demonstrates the depth of information required to effectively utilize a complex heterocyclic molecule in a research and development setting.

References

Troubleshooting & Optimization

Troubleshooting C13H23N5O synthesis yield issues

Author: BenchChem Technical Support Team. Date: November 2025

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Technical Support Center: Crystallization of C13H23N5O

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the crystallization of C13H23N5O. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the crystallization of this novel compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent system for the crystallization of this compound?

A1: Based on the elemental composition (this compound), the molecule possesses both hydrophobic (alkyl groups) and hydrophilic (amine and carbonyl groups) features, suggesting moderate polarity. A good starting point is to screen a range of solvents with varying polarities. We recommend beginning with solvent systems such as methanol/water, ethanol/water, or acetone/hexane. The ideal solvent will dissolve the compound when heated but allow for crystal formation upon cooling.

Q2: I am consistently obtaining an oil instead of crystals. What are the likely causes and solutions?

A2: Oiling out is a common problem and can occur for several reasons:

  • High solute concentration: The concentration of this compound in the solvent may be too high, leading to phase separation as an oil upon cooling. Try using a more dilute solution.

  • Rapid cooling: Cooling the solution too quickly can favor the formation of a supersaturated oil over an ordered crystal lattice. Allow the solution to cool to room temperature slowly, and then gradually cool it further in a refrigerator.

  • Impure compound: Impurities can inhibit crystallization and promote oiling. Ensure your sample of this compound is of high purity (>98%).

  • Inappropriate solvent: The solvent may be too good, keeping the compound dissolved even at low temperatures. Try a less effective solvent or an anti-solvent system.

Q3: My crystals are too small for X-ray diffraction. How can I grow larger crystals?

A3: Growing larger crystals typically involves slowing down the crystallization process. Here are several techniques to try:

  • Slow evaporation: Allow the solvent to evaporate slowly from a loosely covered vial over several days to weeks.

  • Vapor diffusion: Dissolve this compound in a "good" solvent and place it in a sealed container with a vial of a "poor" solvent (anti-solvent). The slow diffusion of the anti-solvent vapor into the solution of your compound can promote the growth of large, well-defined crystals.

  • Seeding: Introduce a tiny, pre-existing crystal of this compound into a saturated solution. This seed crystal will act as a nucleation point for further crystal growth.

Q4: No crystals are forming at all. What steps should I take?

A4: If no crystals form, the solution is likely not supersaturated. Consider the following:

  • Increase concentration: The initial concentration of this compound may be too low. Try dissolving more compound in the solvent.

  • Use an anti-solvent: Add a solvent in which this compound is insoluble (an anti-solvent) dropwise to a solution of the compound until it becomes slightly turbid. This indicates the solution is nearing saturation.

  • Solvent screening: The chosen solvent may be inappropriate. A comprehensive screening of different solvents and solvent mixtures is recommended.

  • Scratching the flask: Gently scratching the inside of the glass flask with a glass rod can create microscopic imperfections on the surface that can serve as nucleation sites for crystal growth.

Troubleshooting Guide

This guide provides a systematic approach to solving common crystallization problems for this compound.

Problem EncounteredPotential CauseSuggested Solution(s)
No Crystals Form Solution is not supersaturated.- Concentrate the solution by slow evaporation.- Add an anti-solvent dropwise until turbidity appears.- Cool the solution to a lower temperature.
Oil Formation - Solution is too concentrated.- Cooling is too rapid.- Compound is impure.- Dilute the solution.- Allow for slower cooling.- Purify the compound further (e.g., by chromatography).
Small or Needle-like Crystals Rapid nucleation and crystal growth.- Slow down the crystallization process (slower cooling, vapor diffusion).- Use a more viscous solvent.- Try a different solvent system.
Amorphous Precipitate Very low solubility or rapid precipitation.- Use a better solvent or a heated solvent system.- Decrease the rate of anti-solvent addition.

Experimental Protocols

Protocol 1: Slow Evaporation for Crystallization
  • Dissolve 5-10 mg of this compound in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or acetone) in a small vial.

  • Cover the vial with a cap or parafilm with a few small holes poked in it to allow for slow evaporation.

  • Place the vial in a vibration-free location at a constant temperature.

  • Monitor the vial daily for crystal growth. The process may take several days to weeks.

Protocol 2: Vapor Diffusion for Crystallization
  • Dissolve 5-10 mg of this compound in 0.5 mL of a "good" solvent (e.g., acetone) in a small, open vial.

  • Place this vial inside a larger, sealed jar containing 2-3 mL of a "poor" solvent (anti-solvent) in which the compound is insoluble (e.g., hexane).

  • Seal the larger jar and leave it undisturbed.

  • The anti-solvent will slowly diffuse into the solution of the compound, inducing crystallization over time.

Visual Guides

experimental_workflow start Start: Purified this compound solvent_screening Solvent Screening start->solvent_screening dissolution Dissolution (with heating if necessary) solvent_screening->dissolution setup_crystallization Set up Crystallization dissolution->setup_crystallization slow_evaporation Slow Evaporation setup_crystallization->slow_evaporation vapor_diffusion Vapor Diffusion setup_crystallization->vapor_diffusion cooling Slow Cooling setup_crystallization->cooling monitoring Monitor for Crystal Growth slow_evaporation->monitoring vapor_diffusion->monitoring cooling->monitoring outcome Evaluate Outcome monitoring->outcome crystals Crystals Formed outcome->crystals Success no_crystals No Crystals/Oil outcome->no_crystals Failure troubleshoot Troubleshoot no_crystals->troubleshoot troubleshoot->solvent_screening

Caption: Experimental workflow for the crystallization of this compound.

troubleshooting_logic start Problem Occurs identify_problem Identify the Problem start->identify_problem no_crystals No Crystals Forming identify_problem->no_crystals oil_formation Oil Formation identify_problem->oil_formation small_crystals Small Crystals identify_problem->small_crystals solution_not_saturated Solution not supersaturated? no_crystals->solution_not_saturated too_concentrated Too concentrated or rapid cooling? oil_formation->too_concentrated rapid_nucleation Rapid nucleation? small_crystals->rapid_nucleation increase_concentration Increase Concentration / Add Anti-solvent solution_not_saturated->increase_concentration Yes dilute_and_slow_cool Dilute Solution & Slow Cooling too_concentrated->dilute_and_slow_cool Yes slow_down_crystallization Slow Down Crystallization (e.g., Vapor Diffusion) rapid_nucleation->slow_down_crystallization Yes

Caption: Troubleshooting logic for this compound crystallization.

Technical Support Center: Enhancing Solubility of C13H23N5O for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with the compound C13H23N5O during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my aqueous assay buffer. What is the recommended starting approach?

A1: For initial experiments, it is advisable to prepare a high-concentration stock solution of this compound in an organic solvent and then dilute it into your aqueous buffer. Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating stock solutions of poorly soluble compounds for biological assays.[1][2] It is crucial to ensure the final concentration of the organic solvent in your assay is low enough to not affect the experimental results, typically below 1% and often as low as 0.1%.[3]

Q2: What are some common organic solvents I can use to prepare a stock solution of this compound?

A2: Besides DMSO, other organic solvents like ethanol, methanol, and acetone are frequently used for dissolving drugs for in vitro testing.[4] The choice of solvent can depend on the specific properties of your compound and the tolerance of your assay system. Always test the effect of the solvent on your specific cells or assay as a control.

Q3: I'm observing precipitation when I dilute my this compound stock solution into the aqueous buffer. What can I do?

A3: Precipitation upon dilution is a common issue for hydrophobic compounds.[1] This is often referred to as a "kinetic" solubility issue.[5] To mitigate this, you can try several strategies:

  • Lower the final concentration: Your compound may be exceeding its aqueous solubility limit.

  • Use a co-solvent: Adding a water-miscible solvent to your aqueous buffer can increase the solubility of your compound.[6][7][8]

  • Adjust the pH: If this compound has ionizable groups, adjusting the pH of the buffer can significantly impact its solubility.[6][8]

  • Incorporate surfactants or detergents: Non-ionic detergents like Tween-20 or Triton X-100, at low concentrations (e.g., 0.01-0.05%), can help maintain compound solubility in enzyme assays.[1] However, be cautious with cell-based assays as detergents can be cytotoxic.[1]

Q4: Are there more advanced techniques to improve the solubility of this compound?

A4: Yes, several formulation strategies can enhance the solubility of poorly soluble compounds. These include:

  • Complexation with cyclodextrins: Cyclodextrins are molecules that can encapsulate hydrophobic compounds, increasing their aqueous solubility.[7][9]

  • Use of solid dispersions: This involves dispersing the compound in a hydrophilic carrier.[9]

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range can improve its dissolution rate and solubility.[6]

Troubleshooting Guide

This guide provides a structured approach to resolving solubility issues with this compound.

Decision-Making Workflow for Solubility Troubleshooting

Solubility_Troubleshooting_Workflow start Start: this compound Precipitation in Assay stock_solution Prepare concentrated stock in organic solvent (e.g., DMSO) start->stock_solution dilute Dilute stock into aqueous buffer stock_solution->dilute precipitates Precipitation observed? dilute->precipitates no_precipitate No Precipitation Proceed with Assay precipitates->no_precipitate No troubleshoot Troubleshoot Solubility precipitates->troubleshoot Yes ph_adjustment Adjust Buffer pH troubleshoot->ph_adjustment co_solvent Add Co-solvent troubleshoot->co_solvent surfactant Add Surfactant (non-cellular assays) troubleshoot->surfactant cyclodextrin Use Cyclodextrin troubleshoot->cyclodextrin reassess Re-assess Solubility ph_adjustment->reassess co_solvent->reassess surfactant->reassess cyclodextrin->reassess success Solubility Improved Proceed with Assay reassess->success Yes failure Further Formulation Development Needed reassess->failure No

Caption: A flowchart to guide troubleshooting steps for this compound solubility issues.

Quantitative Data Summary: Solubility Enhancement Strategies
StrategyTypical Agents/ParametersConcentration/RangeProsCons
Co-solvency Ethanol, Propylene Glycol, PEG-4001-10% (v/v)Simple to implement; can significantly increase solubility.[6][7]May affect biological activity; potential for cytotoxicity at higher concentrations.[3][10]
pH Adjustment HCl, NaOH, Buffers (e.g., Phosphate, Citrate)pH 3-10Highly effective for ionizable compounds; straightforward to test.[6][8]May alter compound stability or assay performance; not effective for non-ionizable compounds.
Surfactants Tween-20, Triton X-1000.01-0.1% (v/v)Effective at low concentrations for increasing kinetic solubility.[1]Generally not suitable for cell-based assays due to cytotoxicity.[1]
Complexation β-cyclodextrins, HP-β-cyclodextrins1-10 mMCan significantly increase aqueous solubility; generally low cytotoxicity.[7][9]May alter the free concentration of the compound, potentially affecting activity.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Objective: To prepare a high-concentration stock solution of this compound in an appropriate organic solvent.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Vortex mixer

    • Sonicator (optional)

    • Calibrated analytical balance

    • Microcentrifuge tubes

  • Procedure:

    • Weigh out a precise amount of this compound powder using an analytical balance.

    • Transfer the powder to a sterile microcentrifuge tube.

    • Add the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound is not fully dissolved, sonicate the tube for 5-10 minutes in a water bath.[1]

    • Visually inspect the solution to ensure there are no visible particles.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Kinetic Solubility Assay
  • Objective: To determine the kinetic solubility of this compound in an aqueous buffer. This is a high-throughput method to assess precipitation upon dilution from a DMSO stock.[5]

  • Materials:

    • This compound DMSO stock solution (from Protocol 1)

    • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

    • 96-well microplate (clear bottom)

    • Multichannel pipette

    • Plate reader capable of measuring absorbance or nephelometry

  • Procedure:

    • Add the aqueous buffer to the wells of a 96-well plate.

    • Use a multichannel pipette to add a small volume of the this compound DMSO stock solution to the buffer to achieve a range of final concentrations (e.g., 1 µM to 100 µM). The final DMSO concentration should be kept constant across all wells (e.g., 1%).

    • Include a blank control (buffer with DMSO only).

    • Incubate the plate at room temperature for a defined period (e.g., 1-2 hours), protected from light.

    • Measure the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) or use nephelometry to detect light scattering from precipitated particles.[5]

    • The concentration at which a significant increase in signal is observed compared to the blank is considered the kinetic solubility limit.

Experimental Workflow for Solubility Assessment

Solubility_Assessment_Workflow start Start: Assess this compound Solubility prepare_stock Protocol 1: Prepare DMSO Stock Solution start->prepare_stock kinetic_assay Protocol 2: Perform Kinetic Solubility Assay in Aqueous Buffer prepare_stock->kinetic_assay analyze_data Analyze Absorbance/Nephelometry Data kinetic_assay->analyze_data determine_solubility Determine Kinetic Solubility Limit analyze_data->determine_solubility decision Is Solubility Sufficient for Assay? determine_solubility->decision proceed Proceed with In Vitro Assay decision->proceed Yes optimize Optimize Solubility: - pH Adjustment - Co-solvents - etc. decision->optimize No end Optimized Conditions Identified proceed->end retest Re-run Kinetic Solubility Assay optimize->retest retest->determine_solubility

Caption: A workflow diagram for assessing and optimizing the solubility of this compound.

References

Technical Support Center: C₁₃H₂₃N₅O Assay Interference and Mitigation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during assays involving rhodanine-containing compounds. Rhodanine derivatives are a well-known class of Pan-Assay Interference Compounds (PAINs) and can often lead to false-positive results in high-throughput screening (HTS) campaigns. Understanding the mechanisms of interference and implementing appropriate mitigation strategies is crucial for obtaining reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: My rhodanine-containing compound shows potent activity in my primary screening assay. How can I be sure this is a genuine result and not an artifact?

A1: It is essential to perform a series of counter-assays and orthogonal assays to rule out common interference mechanisms associated with rhodanine derivatives. These compounds are known to interfere with assays through various mechanisms, including aggregation, covalent modification of proteins, and fluorescence interference. Observing activity in a single primary assay is not sufficient to confirm a true hit.

Q2: What are the most common mechanisms of assay interference for rhodanine compounds?

A2: The three primary mechanisms of interference for rhodanine derivatives are:

  • Aggregation: Rhodanine compounds can form sub-micellar aggregates in aqueous solutions. These aggregates can sequester and denature proteins non-specifically, leading to apparent inhibition.

  • Covalent Modification: The rhodanine scaffold contains a reactive Michael acceptor, which can covalently modify nucleophilic residues (such as cysteine) on proteins, leading to irreversible inhibition.

  • Fluorescence Interference: Many rhodanine derivatives are colored or fluorescent, which can interfere with assay readouts that rely on fluorescence or absorbance measurements. They can either quench the fluorescence signal or contribute their own fluorescence, leading to false-positive or false-negative results.

Q3: What simple, initial steps can I take to mitigate potential interference?

A3: Two simple but effective initial steps are:

  • Include a non-ionic detergent: Adding a small amount of a non-ionic detergent, such as Triton X-100 (typically at 0.01-0.1% v/v), to your assay buffer can help to disrupt compound aggregates.

  • Include a reducing agent: Adding a reducing agent like dithiothreitol (DTT) (typically at 1-10 mM) can help to prevent covalent modification of proteins by reacting with the electrophilic rhodanine derivative.

If the potency of your compound significantly decreases in the presence of these reagents, it is a strong indication of assay interference.

Troubleshooting Guides

Issue 1: Suspected Compound Aggregation

Symptoms:

  • High Hill slope in the dose-response curve.

  • Inhibition is time-dependent and sensitive to protein concentration.

  • Activity is significantly reduced in the presence of non-ionic detergents.

Troubleshooting Workflow:

Aggregation_Workflow Start Potent Hit with Rhodanine Derivative Add_Detergent Repeat Assay with 0.1% Triton X-100 Start->Add_Detergent Check_Potency Potency Significantly Reduced? Add_Detergent->Check_Potency DLS_Analysis Perform Dynamic Light Scattering (DLS) Check_Potency->DLS_Analysis Yes No_Interference Aggregation Unlikely Check_Potency->No_Interference No Confirm_Aggregation Aggregation Confirmed DLS_Analysis->Confirm_Aggregation

Caption: Workflow for investigating suspected compound aggregation.

Quantitative Data Summary: Effect of Triton X-100 on IC₅₀ Values

Compound IDAssay TargetIC₅₀ without Triton X-100 (µM)IC₅₀ with 0.1% Triton X-100 (µM)Fold Shift in IC₅₀
Rhodanine Derivative AEnzyme X1.2> 50> 41.7
Rhodanine Derivative BProtein-Protein Interaction Y5.889.315.4
Non-aggregating ControlEnzyme X10.511.21.1

Experimental Protocol: Dynamic Light Scattering (DLS) for Aggregate Detection

  • Sample Preparation:

    • Prepare a stock solution of the rhodanine derivative in DMSO (e.g., 10 mM).

    • Dilute the compound to the desired concentration (e.g., 10 µM) in the assay buffer.

    • Filter the sample through a 0.22 µm filter to remove dust and other large particles.

  • Instrument Setup:

    • Use a suitable DLS instrument (e.g., Malvern Zetasizer).

    • Set the temperature to the assay temperature (e.g., 25°C).

    • Equilibrate the sample in the instrument for at least 5 minutes.

  • Data Acquisition:

    • Perform at least three measurements for each sample.

    • Analyze the correlation function to determine the size distribution of particles in the sample.

  • Data Analysis:

    • The presence of large particles (e.g., >100 nm in diameter) that are not present in the buffer-only control is indicative of compound aggregation.

Issue 2: Suspected Covalent Modification

Symptoms:

  • Inhibition is time-dependent and not readily reversible upon dilution.

  • Activity is sensitive to the presence of nucleophiles like DTT or glutathione.

  • Mass spectrometry analysis of the target protein after incubation with the compound shows a mass shift corresponding to the molecular weight of the compound.

Troubleshooting Workflow:

Covalent_Modification_Workflow Start Potent Hit with Rhodanine Derivative Add_DTT Repeat Assay with 10 mM DTT Start->Add_DTT Check_Potency Potency Significantly Reduced? Add_DTT->Check_Potency Mass_Spec Perform Mass Spectrometry Analysis Check_Potency->Mass_Spec Yes No_Interference Covalent Modification Unlikely Check_Potency->No_Interference No Confirm_Covalent_Binding Covalent Adduct Detected Mass_Spec->Confirm_Covalent_Binding

Caption: Workflow for investigating suspected covalent modification.

Quantitative Data Summary: Effect of DTT on IC₅₀ Values

Compound IDAssay TargetIC₅₀ without DTT (µM)IC₅₀ with 10 mM DTT (µM)Fold Shift in IC₅₀
Rhodanine Derivative CCysteine Protease Z0.525.150.2
Rhodanine Derivative DKinase W2.348.921.3
Non-reactive ControlCysteine Protease Z8.79.11.0

Experimental Protocol: Mass Spectrometry for Covalent Adduct Detection

  • Incubation:

    • Incubate the target protein (e.g., 10 µM) with the rhodanine derivative (e.g., 50 µM) in the assay buffer at the desired temperature for a set time (e.g., 1 hour).

    • Include a control sample with the protein and DMSO only.

  • Sample Preparation for Mass Spectrometry:

    • Remove excess, unbound compound using a desalting column or dialysis.

    • Denature the protein sample.

  • Mass Spectrometry Analysis:

    • Analyze the intact protein samples by electrospray ionization mass spectrometry (ESI-MS).

    • Compare the mass spectrum of the compound-treated sample to the control sample.

  • Data Analysis:

    • A mass increase in the treated sample corresponding to the molecular weight of the rhodanine derivative indicates covalent modification.

Issue 3: Suspected Fluorescence Interference

Symptoms:

  • The compound absorbs light at or near the excitation or emission wavelengths of the assay fluorophore.

  • The compound itself is fluorescent.

  • The dose-response curve is irregular or shows an unexpected shape.

Troubleshooting Workflow:

Fluorescence_Interference_Workflow Start Potent Hit in Fluorescence Assay Run_Counter_Assay Perform Fluorescence Quenching Counter-Assay Start->Run_Counter_Assay Check_Signal Signal Quenching Observed? Run_Counter_Assay->Check_Signal Orthogonal_Assay Confirm with Orthogonal, Non-Fluorescent Assay Check_Signal->Orthogonal_Assay Yes No_Interference Fluorescence Interference Unlikely Check_Signal->No_Interference No Confirm_Interference Fluorescence Interference Confirmed Orthogonal_Assay->Confirm_Interference

Caption: Workflow for investigating suspected fluorescence interference.

Quantitative Data Summary: Fluorescence Quenching Counter-Assay

Compound IDPrimary Assay IC₅₀ (µM)% Fluorescence Quenching at 10 µM
Rhodanine Derivative E3.185%
Rhodanine Derivative F9.562%
Non-quenching Control> 100< 5%

Experimental Protocol: Fluorescence Quenching Counter-Assay

  • Assay Setup:

    • Prepare a reaction mixture containing all assay components except the enzyme or one of the binding partners, but including the fluorescent substrate or probe at the same concentration as in the primary assay.

  • Compound Addition:

    • Add the rhodanine derivative at various concentrations to the reaction mixture.

    • Include a positive control (a known quencher if available) and a negative control (DMSO).

  • Fluorescence Measurement:

    • Measure the fluorescence intensity at the same excitation and emission wavelengths as the primary assay.

  • Data Analysis:

    • A concentration-dependent decrease in fluorescence intensity indicates that the compound is quenching the fluorescent signal and interfering with the assay.

Technical Support Center: KX-1323 (C13H23N5O)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The molecule with the chemical formula C13H23N5O is not a widely recognized or characterized compound in publicly available chemical databases. For the purpose of this technical support guide, we will refer to it as KX-1323 , a hypothetical inhibitor of Kinase X . The following information, including off-target effects, experimental data, and protocols, is illustrative and based on common scenarios encountered during the development of small molecule kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant cellular phenotype (e.g., apoptosis, cell cycle arrest) at concentrations where KX-1323 should be specific for Kinase X. Could this be due to off-target effects?

A1: Yes, it is possible that the observed phenotype is due to the inhibition of one or more off-target kinases. While KX-1323 is a potent inhibitor of Kinase X, it can exhibit activity against other kinases, particularly those with structurally similar ATP-binding pockets. We recommend performing a comprehensive kinase selectivity panel to identify potential off-target interactions. Additionally, consider using a structurally unrelated inhibitor of Kinase X as a control to see if it recapitulates the same phenotype.

Q2: Our in vitro kinase assays show potent inhibition of Kinase X, but we are not observing the expected downstream signaling changes in our cell-based assays. What could be the issue?

A2: Several factors could contribute to this discrepancy:

  • Cell Permeability: KX-1323 may have poor cell permeability. Consider performing a cellular thermal shift assay (CETSA) or using a cell-based target engagement assay to confirm that the compound is reaching its intracellular target.

  • Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell. Co-incubation with a known efflux pump inhibitor can help diagnose this issue.

  • Inactive State of Kinase X: In your cellular context, Kinase X may be in an inactive conformation that is not recognized by KX-1323.

  • Redundant Signaling Pathways: The signaling pathway you are monitoring may have redundant mechanisms that compensate for the inhibition of Kinase X.

Q3: How can we confirm that the observed effects of KX-1323 are due to on-target inhibition of Kinase X and not off-targets?

A3: To confirm on-target activity, we recommend the following experimental approaches:

  • Rescue Experiments: If possible, introduce a mutated, inhibitor-resistant version of Kinase X into your cells. If the observed phenotype is rescued, it strongly suggests on-target activity.

  • RNAi/CRISPR Knockdown: Compare the phenotype induced by KX-1323 with that of a specific knockdown or knockout of Kinase X using RNAi or CRISPR. Similar phenotypes support on-target activity.

  • Western Blotting: Directly measure the phosphorylation of a known, direct substrate of Kinase X. A decrease in phosphorylation in the presence of KX-1323 indicates target engagement.

Troubleshooting Guides

Issue 1: Unexpected Cellular Toxicity

If you observe significant cell death or a reduction in cell viability at concentrations intended to be selective for Kinase X, follow these troubleshooting steps:

  • Confirm On-Target vs. Off-Target Toxicity:

    • Perform a dose-response curve of KX-1323 in a cell line that does not express Kinase X. If toxicity persists, it is likely an off-target effect.

    • Use a structurally distinct Kinase X inhibitor. If this compound does not cause the same toxicity at equivalent on-target inhibition levels, the toxicity of KX-1323 is likely off-target.

  • Identify Potential Off-Targets:

    • Submit KX-1323 for a broad kinase selectivity screen (e.g., a panel of 400+ kinases).

    • Pay close attention to kinases known to be involved in cell survival and apoptosis pathways (e.g., members of the PI3K/Akt or MAPK pathways).

  • Mitigate Off-Target Toxicity:

    • If a specific off-target is identified, you may be able to use a chemical biology approach to modify the structure of KX-1323 to improve its selectivity.

    • Consider using lower concentrations of KX-1323 in combination with another therapeutic agent to achieve the desired effect with reduced toxicity.

Issue 2: Lack of In-Cell Efficacy

If KX-1323 is potent in biochemical assays but shows weak or no activity in cellular models:

  • Verify Compound Integrity and Concentration:

    • Confirm the identity and purity of your batch of KX-1323 using LC-MS and NMR.

    • Ensure that the compound is fully dissolved in your cell culture medium and has not precipitated.

  • Assess Cell Permeability and Target Engagement:

    • Perform a cellular thermal shift assay (CETSA) to confirm that KX-1323 is binding to Kinase X inside the cell.

    • Use a phospho-specific antibody to a direct substrate of Kinase X in a Western blot experiment to measure target engagement in a dose- and time-dependent manner.

  • Investigate Cellular Compensation Mechanisms:

    • Examine potential feedback loops or parallel signaling pathways that may be activated upon inhibition of Kinase X, thus masking the expected phenotype. A phosphoproteomics experiment could provide a global view of signaling changes.

Data Presentation

Table 1: Kinase Inhibitory Profile of KX-1323

Kinase TargetIC50 (nM)Description
Kinase X 5 Primary Target
Kinase Y75Off-Target 1
Kinase Z250Off-Target 2
Kinase A> 10,000No significant activity
Kinase B> 10,000No significant activity

Table 2: Cellular Activity of KX-1323 in Different Cell Lines

Cell LineKinase X ExpressionEC50 (nM) for Cell ViabilityNotes
Cell Line AHigh50On-target dependent
Cell Line BLow500Potential off-target effects at higher concentrations
Cell Line C (Kinase X KO)None> 10,000Confirms on-target primary effect

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a method to determine the IC50 value of KX-1323 against a target kinase.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of KX-1323 in 100% DMSO.

    • Prepare a serial dilution of KX-1323 in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a solution of the target kinase, a europium-labeled anti-tag antibody, and an Alexa Fluor™ 647-labeled kinase tracer.

  • Assay Procedure:

    • Add 5 µL of the serially diluted KX-1323 to the wells of a 384-well plate.

    • Add 5 µL of the kinase/antibody solution to each well.

    • Add 5 µL of the tracer solution to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

    • Calculate the emission ratio (665 nm / 615 nm).

  • Data Analysis:

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Western Blot for Target Engagement

This protocol is for assessing the inhibition of Kinase X in a cellular context by measuring the phosphorylation of its direct downstream substrate, Substrate S.

  • Cell Treatment and Lysis:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with various concentrations of KX-1323 for a specified time (e.g., 2 hours).

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-Substrate S (p-Substrate S) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe for total Substrate S and a loading control (e.g., GAPDH) to normalize the data.

    • Quantify the band intensities to determine the extent of inhibition of Substrate S phosphorylation.

Mandatory Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KinaseX Kinase X Receptor->KinaseX SubstrateS Substrate S KinaseX->SubstrateS Phosphorylates TranscriptionFactor Transcription Factor SubstrateS->TranscriptionFactor KX1323 KX-1323 (this compound) KX1323->KinaseX Inhibits GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression

Caption: Hypothetical signaling pathway of Kinase X.

Experimental_Workflow start Start: Observe Unexpected Phenotype biochem_assay In Vitro Kinase Selectivity Panel start->biochem_assay cell_based_assay Cell-Based Assay (e.g., Cell Viability) start->cell_based_assay target_engagement Confirm Target Engagement (e.g., Western Blot, CETSA) biochem_assay->target_engagement cell_based_assay->target_engagement rescue_experiment On-Target Validation (Rescue or Knockdown) target_engagement->rescue_experiment conclusion Conclusion: On-Target or Off-Target Effect rescue_experiment->conclusion

Caption: Workflow for assessing off-target effects.

Troubleshooting_Logic action_node action_node start Weak In-Cell Activity? check_compound Compound Integrity & Solubility OK? start->check_compound check_permeability Cell Permeable? check_compound->check_permeability Yes action_verify Action: Verify with LC-MS and NMR check_compound->action_verify No check_target Target Engaged In-Cell? check_permeability->check_target Yes action_cetsa Action: Perform CETSA check_permeability->action_cetsa No action_western Action: Western Blot for p-Substrate check_target->action_western No action_pathway Action: Investigate Redundant Pathways check_target->action_pathway Yes

Caption: Troubleshooting logic for weak in-cell activity.

Technical Support Center: C13H23N5O NMR Signal Overlap Resolution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving NMR signal overlap issues encountered during the analysis of compounds with the molecular formula C13H23N5O.

Important Note on Isomerism: The molecular formula this compound can represent a vast number of constitutional isomers and stereoisomers. Each of these unique structures will produce a distinct NMR spectrum. The troubleshooting strategies outlined below are broadly applicable; however, the specific appearance of signal overlap and the optimal resolution method will be structure-dependent. For the purpose of providing concrete examples, this guide will refer to a hypothetical but plausible structure, "Isomer A," which possesses chemical features prone to signal overlap, such as multiple alkyl chains, a flexible ethyl group, and a more rigid cyclic system.

Frequently Asked Questions (FAQs)

Q1: Why are the proton signals in my 1D ¹H NMR spectrum of this compound overlapping?

A1: Signal overlap in ¹H NMR spectra is common for molecules with multiple protons in similar chemical environments. For a compound like this compound, which likely contains several alkyl (CH, CH₂, CH₃) groups, the chemical shift differences between these protons can be small, leading to overlapping multiplets. This can be exacerbated by conformational flexibility or the choice of NMR solvent.[1][2]

Q2: I see fewer carbon signals in the ¹³C NMR spectrum than the 13 carbons in the molecular formula. Why is this?

A2: This is also a result of signal overlap, where two or more carbon atoms are in very similar chemical environments and their signals resonate at nearly the same frequency.[2] Another possibility is the presence of molecular symmetry, which would make some carbon atoms chemically equivalent, thus giving rise to a single signal. For molecules with quaternary carbons, the signals can be weak and may be difficult to distinguish from baseline noise without a sufficient number of scans.

Q3: How can changing the NMR solvent help resolve signal overlap?

A3: Different deuterated solvents can induce changes in the chemical shifts of your compound's signals due to varying solvent-solute interactions (e.g., polarity, aromaticity). Switching from a common solvent like chloroform-d (CDCl₃) to benzene-d₆, acetone-d₆, or methanol-d₄ can alter the electronic environment around the nuclei enough to separate overlapping peaks.[1][3]

Q4: What is the purpose of performing a Variable Temperature (VT) NMR experiment?

A4: VT NMR is used to study dynamic processes such as conformational changes or restricted bond rotation.[1] For a molecule with flexible chains, multiple conformations may exist at room temperature, leading to broad or overlapping signals. By increasing the temperature, the rate of exchange between conformers can be increased, often resulting in sharper, averaged signals. Conversely, lowering the temperature can slow down these processes, potentially resolving the signals of individual conformers.

Q5: When should I consider using 2D NMR techniques?

A5: 2D NMR is a powerful tool to use when 1D NMR spectra are too complex due to signal overlap.[4][5][6][7] Experiments like COSY, HSQC, and HMBC can help resolve individual signals by spreading them into a second dimension, revealing correlations between nuclei that are not apparent in the 1D spectrum.

Troubleshooting Guide for Signal Overlap

If you are encountering signal overlap in the NMR spectrum of your this compound sample, follow this logical troubleshooting workflow.

Troubleshooting_Workflow start Start: Overlapping NMR Signals Observed check_sample Step 1: Verify Sample Purity and Preparation start->check_sample change_solvent Step 2: Change NMR Solvent check_sample->change_solvent Sample is pure vt_nmr Step 3: Perform Variable Temperature (VT) NMR change_solvent->vt_nmr Overlap persists resolved Resolution Achieved change_solvent->resolved Signals resolved two_d_nmr Step 4: Acquire 2D NMR Spectra vt_nmr->two_d_nmr Overlap persists vt_nmr->resolved Signals resolved two_d_nmr->resolved Signals resolved consult Consult NMR Specialist two_d_nmr->consult Overlap persists

Caption: A logical workflow for troubleshooting NMR signal overlap.

Step 1: Basic Troubleshooting and Sample Preparation
  • Purity Check: Ensure your sample is of high purity. Impurities can introduce extra signals that complicate the spectrum.

  • Concentration: Very high concentrations can lead to peak broadening and shifts, increasing the likelihood of overlap.[1] Try acquiring a spectrum of a more dilute sample.

  • Solvent Choice: The initial choice of solvent is critical. If using a standard solvent like CDCl₃, consider the possibility of interactions.

Step 2: Modifying Experimental Conditions
  • Solvent Study: A systematic change of solvent is often the simplest and most effective first step to resolve overlap.

    SolventPolarityCommon Use Cases
    Chloroform-d (CDCl₃)Non-polarGeneral purpose for many organic molecules.[3]
    Benzene-d₆Non-polarCan induce significant shifts in aromatic and nearby protons due to its ring current effect.
    Acetone-d₆Polar aproticGood for dissolving a wide range of compounds.[1]
    Methanol-d₄Polar proticSuitable for polar compounds; can exchange with labile protons (OH, NH).[1]
    DMSO-d₆Polar aproticHigh boiling point, good for less soluble compounds and high-temperature studies.
  • Variable Temperature (VT) NMR: If you suspect conformational isomers are contributing to broad or overlapping signals, a VT experiment is recommended.

Step 3: Advanced NMR Techniques (2D NMR)

If the above methods are insufficient, 2D NMR experiments are the next logical step.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It is excellent for tracing out spin systems within the molecule, even if the signals are overlapping in the 1D spectrum.[5]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. Since the ¹³C spectrum is typically better resolved, HSQC can effectively separate overlapping proton signals based on the chemical shift of their attached carbon.[5][6]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. It is invaluable for piecing together the carbon skeleton and assigning quaternary carbons.

Caption: Logic for selecting 2D NMR experiments.

Experimental Protocols

Protocol 1: Changing NMR Solvent
  • Sample Recovery: Carefully evaporate the initial NMR solvent from your sample tube under a gentle stream of nitrogen or using a high-vacuum line. Ensure your compound is not volatile.

  • New Solvent Addition: Add approximately 0.6-0.7 mL of the new deuterated solvent (e.g., benzene-d₆) to the dried sample.[8]

  • Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be necessary.

  • Data Acquisition: Re-acquire the ¹H NMR spectrum, ensuring the spectrometer is locked and shimmed on the new solvent.

Protocol 2: Variable Temperature (VT) NMR
  • Sample Preparation: Prepare your sample in a solvent with a suitable boiling and freezing point for your desired temperature range (e.g., toluene-d₈ for low temperatures, DMSO-d₆ for high temperatures).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature.

  • Temperature Change: Gradually increase or decrease the temperature in increments of 10-20 K. Allow the temperature to equilibrate for at least 5-10 minutes at each new setting before acquiring a spectrum.[9][10]

  • Shimming: Re-shim the spectrometer at each new temperature to ensure optimal resolution.

  • Data Analysis: Compare the spectra at different temperatures, looking for changes in chemical shifts, peak shape, and resolution.

Protocol 3: 2D ¹H-¹H COSY Acquisition
  • Setup: Load a standard ¹H spectrum of your sample. Note the spectral width (the range of chemical shifts).

  • Experiment Selection: Load the standard COSY pulse program parameters on the spectrometer.

  • Parameter Adjustment: Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals of interest.[11][12]

  • Acquisition: Start the acquisition. A standard COSY experiment may take from 15 minutes to a few hours, depending on the sample concentration and desired resolution.

  • Processing: After acquisition, the data is Fourier transformed in both dimensions to generate the 2D spectrum. Symmetrization of the data can help to reduce noise.

Protocol 4: 2D ¹H-¹³C HSQC Acquisition
  • Setup: Acquire standard ¹H and ¹³C spectra of your sample to determine the spectral widths for both nuclei.

  • Experiment Selection: Load the standard HSQC pulse program (often a gradient-selected, sensitivity-enhanced version like hsqcedetgpsisp2.2).

  • Parameter Adjustment: Set the ¹H spectral width in the direct dimension (F2) and the ¹³C spectral width in the indirect dimension (F1).[13]

  • Acquisition: The acquisition time will depend on the sample concentration, but typically ranges from 30 minutes to several hours.

  • Processing: Perform Fourier transformation in both dimensions. The resulting spectrum will show correlations as cross-peaks between directly bonded ¹H and ¹³C nuclei.

References

Technical Support Center: Mass Spectrometry Analysis of C13H23N5O

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the mass spectrometry fragmentation analysis of compounds with the molecular formula C13H23N5O.

Frequently Asked Questions (FAQs)

Q1: What is the expected nominal mass of the molecular ion for this compound?

A1: According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass. Since this compound contains five nitrogen atoms, its molecular ion (M+) will have an odd m/z value. The calculated monoisotopic mass is approximately 265.185 Da, so you should look for the precursor ion around m/z 265.185 in high-resolution mass spectrometry.

Q2: What are the general fragmentation patterns to expect for a compound with the formula this compound?

A2: The presence of five nitrogen atoms and one oxygen atom suggests the likelihood of functional groups such as amines, amides, or other nitrogen-containing heterocycles. Fragmentation is likely to be directed by these functional groups.[1] Key fragmentation behaviors include:

  • Alpha-Cleavage: The bond adjacent to a nitrogen atom is prone to cleavage, which can lead to the formation of stable iminium ions.[1][2]

  • Characteristic Losses: Expect neutral losses of small molecules like ammonia (NH3, 17 Da), water (H2O, 18 Da) if hydroxyl or amide groups are present, and hydrocyanic acid (HCN, 27 Da).[1]

  • Rearrangements: McLafferty rearrangements are possible if the compound contains carbonyl groups (like in an amide) with accessible gamma-hydrogens.[1]

Q3: How does the choice of ionization technique affect the fragmentation of this compound?

A3: The ionization method significantly impacts the resulting mass spectrum.

  • Electron Ionization (EI): This is a high-energy "hard" ionization technique that typically produces extensive fragmentation and a weak or absent molecular ion peak.[3] It is useful for structural elucidation by creating a detailed fragmentation pattern.

  • Electrospray Ionization (ESI): This is a "soft" ionization technique that usually results in a prominent protonated molecule [M+H]+ or other adducts with minimal in-source fragmentation.[4] It is ideal for determining the molecular weight and is the preferred method for subsequent tandem mass spectrometry (MS/MS) experiments.[4][5]

Tandem MS (MS/MS) Experimental Protocol

This section outlines a general protocol for conducting a tandem mass spectrometry experiment for the structural elucidation of this compound.

1. Sample Preparation:

  • Accurately weigh 1 mg of the compound.

  • Dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or a water/organic mixture) to create a 1 mg/mL stock solution.

  • Perform serial dilutions to a final concentration suitable for your instrument, typically in the range of 1-10 µg/mL.

  • The final solution should be prepared in a solvent compatible with the mobile phase to ensure good peak shape (e.g., 50:50 acetonitrile:water with 0.1% formic acid for reverse-phase chromatography).

2. Liquid Chromatography (LC) Parameters:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over several minutes to elute the compound, hold for a brief period, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

3. Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI) in Positive Mode is typically preferred for nitrogen-containing compounds.

  • MS1 Scan: Acquire full scan data from a relevant m/z range (e.g., m/z 100-500) to identify the precursor ion ([M+H]+).

  • MS/MS Scan (Product Ion Scan): Select the precursor ion (e.g., m/z 266.19, the protonated form of this compound) for fragmentation.

  • Fragmentation Method: Collision-Induced Dissociation (CID) is the most common method.[5][6]

  • Collision Energy: Apply a range of collision energies (e.g., 10, 20, 40 eV) or a stepped collision energy to generate a comprehensive fragmentation spectrum.[4]

The general workflow for this analysis is depicted below.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Stock Solution (1 mg/mL) p2 Working Solution (1-10 µg/mL) p1->p2 Dilution a1 LC Separation (C18 Column) p2->a1 Injection a2 ESI Ionization (Positive Mode) a1->a2 a3 MS1 Scan (Precursor Ion ID) a2->a3 a4 Precursor Isolation a3->a4 a5 Fragmentation (CID) a4->a5 a6 MS2 Scan (Product Ion Detection) a5->a6 d1 Spectrum Analysis a6->d1 d2 Structural Elucidation d1->d2

General workflow for LC-MS/MS analysis.

Hypothetical Fragmentation Data

The following table summarizes potential fragmentation data for the protonated molecule C13H23N5OH+ (m/z 266.19).

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Proposed Lost Fragment
266.19249.1617.03NH3 (Ammonia)
266.19223.1543.04C3H7 or CH3CO
266.19195.1271.07C5H11 or C4H9N
266.19152.09114.10C6H12N2
249.16222.1427.02HCN (Hydrogen Cyanide)

Troubleshooting Guide

This guide addresses common issues encountered during mass spectrometry experiments in a question-and-answer format.

Q: I am not seeing any peaks in my mass spectrum. What should I do?

A: The absence of peaks is a critical issue that can stem from multiple sources.[7] Systematically check the following:

  • Sample Introduction: Ensure the autosampler syringe is functioning correctly and that the sample has been properly prepared.[7]

  • LC System: Check for cracks in the column and ensure that mobile phase is flowing correctly.[7]

  • Gas Supply: Verify that gas cylinders (e.g., nitrogen for nebulizing gas) are not empty and that all connections are tight.

  • Leaks: Use a leak detector to check for leaks in the gas lines, column connectors, and instrument seals, as leaks can severely impact sensitivity.[7]

  • Detector: For certain detectors, ensure the flame is lit and gases are flowing correctly.[7]

The logical flow for troubleshooting this issue is illustrated below.

G start No Peaks Observed n1 Check Sample Prep & Autosampler start->n1 n2 Check LC Flow & Column Integrity n1->n2 OK end_service Contact Service Engineer n1->end_service Issue Found n3 Check Gas Supply & Connections n2->n3 OK n2->end_service Issue Found n4 Perform Leak Check n3->n4 OK n3->end_service Issue Found n5 Inspect Ion Source & Detector n4->n5 OK n4->end_service Issue Found end_ok Problem Resolved n5->end_ok OK n5->end_service Issue Found

Troubleshooting logic for "No Peaks Observed".

Q: My signal intensity is very low. How can I improve it?

A: Poor signal intensity can make it difficult to identify or quantify your compound.[8] Consider these factors:

  • Sample Concentration: If the sample is too dilute, you may not get a strong signal. Conversely, if it is too concentrated, you may experience ion suppression.[8] Optimize the concentration.

  • Ionization Efficiency: The choice of ionization technique and mode (positive vs. negative) is critical. For a molecule with five nitrogen atoms, ESI in positive mode is a good starting point, but experimenting with different mobile phase additives (e.g., ammonium formate) could improve signal.[8]

  • Instrument Tuning and Calibration: Regularly tune and calibrate your mass spectrometer to ensure it is operating at peak performance. This includes optimizing ion source parameters like gas flows and temperatures.[8]

Q: I'm having issues with mass accuracy and resolution. What are the common causes?

A: Accurate mass is essential for confirming the elemental composition of your molecule and its fragments.

  • Mass Calibration: The most common cause of poor mass accuracy is inadequate or infrequent calibration. Perform a mass calibration with an appropriate standard solution regularly.[8]

  • Instrument Maintenance: Contaminants within the mass analyzer or instrument drift over time can degrade both mass accuracy and resolution. Follow the manufacturer's maintenance schedule.[8]

Q: My chromatographic peaks are broad or splitting. What could be the problem?

A: Poor peak shape compromises resolution and quantification.

  • Contamination: Contaminants in the sample or on the LC column can lead to peak distortion.[8] Ensure proper sample cleanup and column maintenance.

  • Ionization Conditions: Suboptimal ionization source parameters or gas flows can sometimes contribute to peak broadening.[8]

  • Column Overload: Injecting too much sample can saturate the column, leading to broad or fronting peaks. Try injecting a smaller volume or a more dilute sample.[9]

References

Technical Support Center: Overcoming Resistance to Inhibitor X (C13H23N5O) in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Inhibitor X (C13H23N5O), a novel ATP-competitive kinase inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming resistance to Inhibitor X in various cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Inhibitor X?

Inhibitor X is a synthetic small molecule with the molecular formula this compound. It functions as an ATP-competitive inhibitor of the hypothetical "Kinase Y," a critical component of a signaling pathway frequently dysregulated in cancer. By binding to the ATP-binding pocket of Kinase Y, Inhibitor X prevents the phosphorylation of its downstream substrates, thereby inhibiting cell proliferation and inducing apoptosis in sensitive cell lines.

Q2: My cell line, which was initially sensitive to Inhibitor X, is now showing signs of resistance. What are the common mechanisms of acquired resistance?

Acquired resistance to kinase inhibitors like Inhibitor X is a common phenomenon. The primary mechanisms can be broadly categorized as:

  • Target Alterations: Mutations in the gene encoding Kinase Y can prevent Inhibitor X from binding effectively.

  • Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent their dependence on Kinase Y.

  • Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters can actively pump Inhibitor X out of the cell.

  • Metabolic Reprogramming: Resistant cells may alter their metabolic pathways to survive the effects of Inhibitor X.

Q3: How can I confirm that my cell line has developed resistance to Inhibitor X?

The most straightforward method is to perform a dose-response assay (e.g., MTT or CellTiter-Glo) and compare the IC50 (half-maximal inhibitory concentration) value of your current cell line to that of the original, sensitive parental cell line. A significant increase in the IC50 value is a clear indicator of resistance.

Troubleshooting Guides

Issue 1: Gradual loss of Inhibitor X efficacy over time.

This is a classic sign of acquired resistance. The following troubleshooting workflow can help you characterize the resistance mechanism.

Experimental Workflow for Characterizing Resistance

G cluster_0 Initial Observation cluster_1 Investigation of Target Alterations cluster_2 Analysis of Bypass Pathways cluster_3 Assessment of Drug Efflux A Decreased sensitivity to Inhibitor X (Increased IC50) B Sequence Kinase Y gene in resistant cells A->B E Perform phosphoproteomic analysis (e.g., Western Blot, Mass Spec) A->E G Measure expression of ABC transporters (e.g., qRT-PCR) A->G C Compare to parental cell line sequence B->C D Identify mutations in ATP-binding pocket C->D F Identify upregulated signaling pathways (e.g., parallel kinase pathways) E->F H Co-administer with an ABC transporter inhibitor G->H

Caption: Workflow for identifying the mechanism of resistance to Inhibitor X.

Issue 2: Heterogeneous response to Inhibitor X within a cell line population.

This may indicate the presence of a sub-population of resistant cells.

Strategy: Single-Cell Cloning

  • Perform single-cell sorting of your cell line into a 96-well plate.

  • Expand the single-cell clones into distinct populations.

  • Screen each clone for its sensitivity to Inhibitor X to isolate sensitive and resistant populations for further study.

Strategies to Overcome Resistance

Strategy 1: Combination Therapy

Combining Inhibitor X with another therapeutic agent can often overcome resistance. The choice of the second agent depends on the resistance mechanism.

Signaling Pathway: Bypass Activation

G cluster_0 Sensitive Cell cluster_1 Resistant Cell (Bypass) A Growth Signal B Kinase Y A->B C Proliferation B->C X Inhibitor X X->B D Growth Signal E Kinase Y D->E G Kinase Z (Bypass Pathway) D->G F Proliferation E->F G->F Y Inhibitor X Y->E Z Inhibitor Z Z->G

Validation & Comparative

C13H23N5O mechanism of action studies

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth search for a compound with the specific molecular formula C13H23N5O has yielded no publicly available information on a known substance with this composition. Scientific databases and chemical literature searches did not identify any registered compounds, nor any research pertaining to the mechanism of action for a molecule with this formula.

Consequently, the creation of a comparative guide on the mechanism of action, including experimental data, protocols, and signaling pathways for this compound, cannot be fulfilled at this time. The core requirement of detailing a specific product's performance and comparing it with alternatives is unachievable without an identified subject compound.

Researchers, scientists, and drug development professionals interested in a molecule with this specific atomic composition would first need to engage in chemical synthesis and subsequent biological screening to identify any potential therapeutic effects. Following the discovery of a biological activity, further extensive research, including but not limited to, target identification, in vitro and in vivo studies, and eventually clinical trials, would be necessary to elucidate its mechanism of action.

Should a compound with the formula this compound be identified and characterized in the future, a comprehensive comparison guide could then be developed based on the ensuing research data.

Validating C13H23N5O Target Engagement: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming that a novel compound engages its intended molecular target is a critical step in the drug discovery pipeline. This guide provides a comparative overview of key experimental approaches to validate the target engagement of C13H23N5O, a hypothetical novel compound, with a focus on a putative kinase target.

This document outlines detailed methodologies for essential biochemical and cell-based assays, presents data in a comparative format, and includes visualizations of experimental workflows and signaling pathways to facilitate a clear understanding of the target validation process.

Section 1: Biochemical Assays for Direct Target Interaction

Biochemical assays are fundamental in determining the direct interaction between a compound and its purified target protein. These assays provide quantitative data on binding affinity, kinetics, and inhibition, free from the complexities of a cellular environment.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the binding kinetics and affinity of a small molecule to its target protein. It provides real-time data on the association and dissociation rates.

Experimental Protocol:

  • Immobilization: Covalently immobilize the purified recombinant kinase target onto a sensor chip surface.

  • Binding Analysis: Flow a series of concentrations of this compound in a suitable buffer over the sensor surface.

  • Data Acquisition: Continuously monitor the change in the refractive index at the surface, which is proportional to the mass of the bound compound.

  • Kinetic Analysis: Fit the association and dissociation curves to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

ITC directly measures the heat change that occurs upon binding of a compound to its target, providing a complete thermodynamic profile of the interaction.

Experimental Protocol:

  • Sample Preparation: Place the purified kinase target in the sample cell of the calorimeter and the this compound solution in the injection syringe.

  • Titration: Perform a series of small injections of this compound into the sample cell.

  • Heat Measurement: Measure the heat released or absorbed after each injection.

  • Data Analysis: Integrate the heat peaks and fit the data to a binding model to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

In Vitro Kinase Activity Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of its putative kinase target.

Experimental Protocol:

  • Reaction Setup: Prepare a reaction mixture containing the purified kinase, its specific substrate, and ATP.

  • Compound Addition: Add varying concentrations of this compound to the reaction mixture.

  • Incubation: Incubate the reaction at the optimal temperature for the kinase.

  • Activity Measurement: Quantify the kinase activity by measuring the amount of phosphorylated substrate, often using methods like radiometric assays (32P-ATP) or fluorescence-based assays.

  • IC50 Determination: Plot the percentage of kinase inhibition against the log concentration of this compound to determine the half-maximal inhibitory concentration (IC50).

Table 1: Comparison of Biochemical Assay Data for this compound and a Reference Inhibitor

Assay TypeParameterThis compoundReference Inhibitor
SPR KD (nM)5015
ka (1/Ms)1.2 x 10^52.5 x 10^5
kd (1/s)6.0 x 10^-33.8 x 10^-3
ITC KD (nM)6520
ΔH (kcal/mol)-8.5-9.2
-TΔS (kcal/mol)-2.1-1.8
Kinase Activity IC50 (nM)8025

Section 2: Cell-Based Assays for Target Engagement in a Physiological Context

Cell-based assays are crucial for confirming that a compound can access its target within a living cell and exert a biological effect.[1][2] These assays provide a more physiologically relevant assessment of target engagement.[1]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement in intact cells and tissues.[3][4] It is based on the principle that a compound binding to its target protein stabilizes the protein against thermal denaturation.[3][5]

Experimental Protocol:

  • Cell Treatment: Treat intact cells with varying concentrations of this compound or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the soluble target kinase in the supernatant using methods like Western blotting or ELISA.

  • Melt Curve Generation: Plot the amount of soluble protein against the temperature to generate a "melt curve." A shift in the melt curve to a higher temperature in the presence of this compound indicates target engagement.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a live-cell method that uses bioluminescence resonance energy transfer (BRET) to measure compound binding to a specific protein target.[6][7][8]

Experimental Protocol:

  • Cell Transfection: Express the target kinase as a fusion with NanoLuc® luciferase in cells.

  • Tracer Addition: Add a cell-permeable fluorescent tracer that binds to the kinase.

  • Compound Competition: Add varying concentrations of the unlabeled test compound (this compound).

  • BRET Measurement: Add the NanoLuc® substrate and measure the BRET signal. The unlabeled compound will compete with the tracer for binding to the kinase, leading to a decrease in the BRET signal.

  • Affinity Determination: Plot the BRET ratio against the concentration of this compound to determine its cellular affinity.

Table 2: Comparison of Cell-Based Assay Data for this compound

Assay TypeParameterThis compound
CETSA Thermal Shift (ΔTm) at 10 µM+4.2 °C
NanoBRET™ Cellular IC50 (nM)150
Phospho-Target Western Blot p-Target IC50 (nM)200

Section 3: Visualizing Workflows and Pathways

Diagrams created using the DOT language provide a clear visual representation of complex processes.

G cluster_biochemical Biochemical Assays Purified Kinase Purified Kinase SPR SPR Purified Kinase->SPR ITC ITC Purified Kinase->ITC Kinase Activity Assay Kinase Activity Assay Purified Kinase->Kinase Activity Assay This compound This compound This compound->SPR This compound->ITC This compound->Kinase Activity Assay Binding Kinetics & Affinity Binding Kinetics & Affinity SPR->Binding Kinetics & Affinity Thermodynamics Thermodynamics ITC->Thermodynamics Inhibition (IC50) Inhibition (IC50) Kinase Activity Assay->Inhibition (IC50)

Caption: Workflow for Biochemical Target Validation.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Signaling Cascade (e.g., MAPK) Signaling Cascade (e.g., MAPK) Receptor Tyrosine Kinase->Signaling Cascade (e.g., MAPK) Target Kinase Target Kinase Signaling Cascade (e.g., MAPK)->Target Kinase Downstream Substrate Downstream Substrate Target Kinase->Downstream Substrate Phosphorylation Phosphorylated Substrate Phosphorylated Substrate Target Kinase->Phosphorylated Substrate Cellular Response Cellular Response Phosphorylated Substrate->Cellular Response This compound This compound This compound->Target Kinase Inhibition

Caption: Hypothetical Kinase Signaling Pathway.

References

In Vivo Efficacy of BCR-ABL Kinase Inhibitors: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the in vivo efficacy of the pioneering BCR-ABL tyrosine kinase inhibitor, imatinib, and its second-generation analogs, dasatinib and nilotinib. These small molecule inhibitors have revolutionized the treatment of Chronic Myeloid Leukemia (CML) and Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of preclinical and clinical data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.

Introduction to BCR-ABL Kinase Inhibitors

The fusion protein BCR-ABL, a constitutively active tyrosine kinase, is the pathogenic driver in CML and a subset of ALL.[1][2] It activates a cascade of downstream signaling pathways that lead to uncontrolled cell proliferation and inhibition of apoptosis.[3][4] Imatinib was the first BCR-ABL inhibitor to demonstrate remarkable clinical success. However, the emergence of resistance, often due to point mutations in the ABL kinase domain, necessitated the development of second-generation inhibitors like dasatinib and nilotinib, which exhibit greater potency and activity against many imatinib-resistant mutations.[5][6]

Comparative In Vivo Efficacy

The in vivo efficacy of imatinib, dasatinib, and nilotinib has been extensively evaluated in both preclinical mouse models and clinical trials. Preclinical studies often utilize xenograft models where human CML cell lines, such as K562, are implanted into immunocompromised mice.[7][8]

Preclinical Efficacy in Mouse Models
CompoundMouse ModelCell LineKey Efficacy EndpointsReference
Imatinib Nude MiceKU812 (BCR-ABL+)Tumor growth inhibition; 87-100% cure rate with continuous 11-day treatment.[7]
Dasatinib Transgenic MiceSCLtTAxBCR-ABLRobustly antagonized the CML phenotype, reducing granulocytes.[9]
Nilotinib C57Bl/6J Mice8093 (p190 Bcr/Abl)Significantly prolonged survival compared to control. 10-25 fold more potent than imatinib in vitro.[10]
Nilotinib Syngeneic DBA2/JFDC-P1-KIT (V560G)Significantly reduced tumor FDG uptake after 2 days of treatment.[11]
Clinical Efficacy in CML Patients (Chronic Phase)
CompoundClinical TrialKey Efficacy Endpoints (at 2 years)Reference
Imatinib DASISIONComplete Cytogenetic Response (CCyR): 82%; Major Molecular Response (MMR): 46%[12]
Dasatinib DASISIONCCyR: 86%; MMR: 64%[12]
Nilotinib ENESTndMMR at 12 months was superior to imatinib.[13]

Signaling Pathways

The primary mechanism of action for these inhibitors is the competitive inhibition of ATP binding to the BCR-ABL kinase domain, thereby blocking its autophosphorylation and the subsequent phosphorylation of downstream substrates. This effectively shuts down the pro-proliferative and anti-apoptotic signals.

BCR_ABL_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors BCR-ABL Inhibitors BCR_ABL BCR-ABL GRB2 GRB2 BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition mTOR->Proliferation STAT5->Proliferation Imatinib Imatinib Imatinib->BCR_ABL Dasatinib Dasatinib Dasatinib->BCR_ABL Nilotinib Nilotinib Nilotinib->BCR_ABL

Caption: BCR-ABL Signaling Pathway and Points of Inhibition.

Experimental Protocols

In Vivo Xenograft Mouse Model of CML

This protocol describes the establishment of a subcutaneous xenograft model using the K562 human CML cell line.

Xenograft_Workflow cluster_cell_prep Cell Preparation cluster_animal_procedure Animal Procedure cluster_treatment Treatment and Analysis Culture Culture K562 cells Harvest Harvest and count cells Culture->Harvest Resuspend Resuspend in Matrigel/saline Harvest->Resuspend Inject Subcutaneous injection into immunocompromised mice Resuspend->Inject Monitor_Tumor Monitor tumor growth Inject->Monitor_Tumor Randomize Randomize into treatment groups Monitor_Tumor->Randomize Administer Administer vehicle or drug (e.g., oral gavage) Randomize->Administer Measure Measure tumor volume and body weight Administer->Measure Image Bioluminescence imaging (optional) Administer->Image Euthanize Euthanize and collect tumors Measure->Euthanize Image->Euthanize Analyze Analyze tumors (e.g., Western blot) Euthanize->Analyze

Caption: Workflow for a CML Xenograft Mouse Model Study.

Detailed Methodology:

  • Cell Culture: K562 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Animal Model: Athymic nude or NOD/SCID mice (6-8 weeks old) are typically used.[8]

  • Cell Implantation: Approximately 5 x 10^6 K562 cells are resuspended in 100-200 µL of a 1:1 mixture of sterile saline or PBS and Matrigel. The cell suspension is injected subcutaneously into the flank of the mice.[8]

  • Tumor Growth Monitoring: Tumor volume is measured 2-3 times per week using calipers. The formula (length x width^2)/2 is commonly used to calculate tumor volume.

  • Treatment: When tumors reach a palpable size (e.g., 100-200 mm^3), mice are randomized into treatment and control groups. Drugs are typically administered daily via oral gavage. For example, imatinib can be administered at a dose of 100 mg/kg.[14]

  • Efficacy Assessment: The primary endpoint is often tumor growth inhibition. Animal survival is also a key endpoint. For cell lines expressing a luciferase reporter, tumor burden can be non-invasively monitored using bioluminescence imaging.[1]

  • Bioluminescence Imaging: Mice are anesthetized and injected intraperitoneally with D-luciferin (e.g., 150 mg/kg). Imaging is performed using a sensitive CCD camera system.[15]

  • Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of target inhibition (e.g., Western blot for phosphorylated BCR-ABL or its downstream substrates like CrkL).

Conclusion

The development of imatinib and its second-generation analogs represents a paradigm shift in targeted cancer therapy. Dasatinib and nilotinib have demonstrated superior efficacy over imatinib in both preclinical models and clinical settings, particularly in cases of imatinib resistance. The experimental models and protocols described in this guide provide a framework for the continued in vivo evaluation of novel anti-leukemia agents. Understanding the nuances of the BCR-ABL signaling pathway and the mechanisms of action of these inhibitors is crucial for the design of next-generation therapies to overcome resistance and improve patient outcomes.

References

Comparative Analysis of C13H23N5O Activity Across Diverse Cell Lines: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals.

This guide provides a framework for comparing the cellular activity of the novel compound C13H23N5O. Due to the nascent stage of research on this compound, this document utilizes a well-characterized anti-cancer agent, a curcumin analog, as a surrogate to demonstrate the principles of comparative cellular analysis. The presented data and methodologies serve as a template for the evaluation of this compound's therapeutic potential.

Quantitative Analysis of Cytotoxic Activity

The in vitro efficacy of a therapeutic compound is critically assessed by its cytotoxic and anti-proliferative effects on a panel of cell lines. This includes cancer cells, to determine efficacy, and non-cancerous cells, to evaluate potential toxicity. The following table summarizes the cytotoxic effects of a representative curcumin analog on human non-small cell lung cancer (NSCLC) cell lines (NCI-H520 and NCI-H23) and a normal human fetal lung fibroblast cell line (MRC9).

Cell LineCell TypeTreatment Duration (hours)IC50 (µM)
NCI-H520 Human NSCLC72~ 4.5
NCI-H23 Human NSCLC72~ 8.0
MRC9 Normal Lung Fibroblast72> 25

Table 1: Comparative cytotoxic activity of a representative curcumin analog across different cell lines, as determined by MTT assay. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the accurate assessment of a compound's biological activity.

2.1. Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.

2.2. Apoptosis Detection (Caspase-3 Activity Assay)

This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Protocol:

  • Cell Culture and Treatment: Seed and treat cells with the test compound as described for the MTT assay.

  • Cell Lysis: After treatment, collect the cells and lyse them using a chilled lysis buffer. Incubate the cell lysate on ice for 10-15 minutes.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet the cellular debris.

  • Reaction Setup: In a 96-well plate, add the cell lysate, reaction buffer (containing DTT), and the caspase-3 substrate (e.g., Ac-DEVD-pNA).

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Absorbance Reading: Measure the absorbance at 405 nm. The absorbance is directly proportional to the caspase-3 activity.

  • Data Analysis: Compare the absorbance of treated samples to untreated controls to determine the fold increase in caspase-3 activity.

Signaling Pathway and Experimental Workflow Visualization

Visual representations of biological pathways and experimental procedures enhance the understanding of a compound's mechanism of action and the methods used for its characterization.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_data_analysis Data Analysis & Interpretation cell_lines Cancer & Normal Cell Lines seeding Plate Cells in 96-well Plates cell_lines->seeding treatment Treat with this compound seeding->treatment mtt_assay MTT Assay (Cell Viability) treatment->mtt_assay 72h incubation caspase_assay Caspase-3 Assay (Apoptosis) treatment->caspase_assay 48h incubation ic50 IC50 Determination mtt_assay->ic50 apoptosis_quant Quantify Apoptosis Induction caspase_assay->apoptosis_quant comparison Compare Activity Across Cell Lines ic50->comparison apoptosis_quant->comparison

Experimental workflow for comparing this compound activity.

apoptosis_pathway compound Curcumin Analog (Exemplar for this compound) ros Increased ROS Production compound->ros mapk p38 MAPK Activation ros->mapk mitochondria Mitochondrial Stress ros->mitochondria mapk->mitochondria caspase9 Caspase-9 Activation mitochondria->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Proposed apoptotic signaling pathway for this compound.

Orthogonal Validation of C13H23N5O Screening Hits: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery, the identification of promising "hit" compounds from high-throughput screening (HTS) is a critical first step. However, the path from a primary hit to a validated lead compound is fraught with potential pitfalls, including false positives and artifacts. Orthogonal validation is an indispensable process to rigorously confirm the activity of initial screening hits, ensuring that resources are focused on compounds with genuine and desirable biological activity. This guide provides a comparative framework for the orthogonal validation of hypothetical screening hits for a compound with the molecular formula C13H23N5O, targeting a hypothetical protein kinase, "Kinase X."

Data Presentation: Comparative Analysis of Validation Assays

The following table summarizes the quantitative data from a series of orthogonal validation assays performed on three initial screening hits (Hit 1, Hit 2, and Hit 3) of this compound against Kinase X. These assays are designed to confirm the inhibitory activity of the compounds through different technological principles and to assess their selectivity and potential for non-specific interactions.

Assay TypeParameterHit 1 (this compound)Hit 2 (this compound)Hit 3 (this compound)Control (Staurosporine)
Primary Screen (Luminescence-based) IC50 (µM) 0.81.20.50.01
Orthogonal Assay 1 (HTRF) IC50 (µM) 1.015.80.60.015
Orthogonal Assay 2 (AlphaScreen) IC50 (µM) 0.918.20.70.012
Counter Screen (Unrelated Kinase Y) IC50 (µM) > 100> 1002.50.1
Cellular Thermal Shift Assay (CETSA) Target Engagement YesNoYesYes
Surface Plasmon Resonance (SPR) Binding Affinity (KD, µM) 1.2Not Determined0.80.02

Analysis:

  • Hit 1 and Hit 3 demonstrate consistent inhibitory activity across the primary screen and both orthogonal assays, suggesting they are genuine inhibitors of Kinase X.[1][2] Their high IC50 values in the counter screen indicate good selectivity against the unrelated Kinase Y.[2] Furthermore, both compounds show target engagement in a cellular context (CETSA) and direct binding to the target protein (SPR).

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and clarity.

Primary Screening Assay: Kinase-Glo® Luminescence Assay

This assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates ATP consumption by the kinase, and inhibition of the kinase results in a higher luminescence signal.

  • Reaction Setup: A 10 µL reaction is prepared containing Kinase X, the this compound compound (or DMSO control), and the kinase substrate in a reaction buffer.

  • Incubation: The reaction is incubated at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • ATP Detection: 10 µL of Kinase-Glo® reagent is added to each well.

  • Signal Measurement: The plate is incubated for a further 10 minutes at room temperature to stabilize the luminescent signal, which is then measured using a plate reader.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic model.

Orthogonal Assay 1: HTRF® (Homogeneous Time-Resolved Fluorescence) Kinase Assay

HTRF is a fluorescence-based assay that measures the phosphorylation of a substrate by the kinase.

  • Reaction Setup: A 20 µL reaction is set up with Kinase X, the this compound compound, and a biotinylated substrate.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and allowed to proceed for 60 minutes at room temperature.

  • Detection: The reaction is stopped, and a detection mixture containing a europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665 is added.

  • Signal Measurement: After a 60-minute incubation, the HTRF signal is read on a compatible plate reader.

  • Data Analysis: IC50 values are determined from the dose-response curves.

Cellular Thermal Shift Assay (CETSA)

CETSA assesses the direct binding of a compound to its target protein in a cellular environment by measuring the thermal stabilization of the protein upon ligand binding.

  • Cell Treatment: Intact cells are treated with the this compound compound or a vehicle control.

  • Heating: The treated cells are heated to a range of temperatures to induce protein denaturation.

  • Cell Lysis: The cells are lysed to release the soluble proteins.

  • Protein Quantification: The amount of soluble Kinase X remaining at each temperature is quantified by Western blotting or other protein detection methods.

  • Analysis: A shift in the melting curve of Kinase X in the presence of the compound indicates target engagement.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the orthogonal validation process and a hypothetical signaling pathway for Kinase X.

G cluster_0 Hit Identification cluster_1 Orthogonal Validation cluster_2 Confirmation & Characterization HTS High-Throughput Screen (Luminescence Assay) Hits Initial Hits (1, 2, 3) HTS->Hits Ortho1 Orthogonal Assay 1 (HTRF) Hits->Ortho1 Ortho2 Orthogonal Assay 2 (AlphaScreen) Hits->Ortho2 Counter Counter Screen (Unrelated Kinase Y) Hits->Counter Validated Validated Hits (1, 3) Ortho1->Validated FalsePositive False Positive (2) Ortho1->FalsePositive Ortho2->Validated Ortho2->FalsePositive Counter->Validated CETSA Cellular Target Engagement (CETSA) SPR Biophysical Binding (SPR) Validated->CETSA Validated->SPR

Caption: Orthogonal Validation Workflow for Screening Hits.

G cluster_pathway Hypothetical Kinase X Signaling Pathway cluster_inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseX Kinase X Receptor->KinaseX Substrate Substrate Protein KinaseX->Substrate Phosphorylation TranscriptionFactor Transcription Factor Substrate->TranscriptionFactor CellGrowth Cell Growth and Proliferation TranscriptionFactor->CellGrowth This compound This compound Hit This compound->KinaseX

Caption: Hypothetical Signaling Pathway of Kinase X.

References

Preclinical Toxicity Assessment: A Comparative Guide for C13H23N5O and Imatinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative preclinical toxicity assessment of the novel compound C13H23N5O against the well-established tyrosine kinase inhibitor, Imatinib. Due to the absence of publicly available data for this compound, this document outlines a standard preclinical toxicity testing paradigm and utilizes published data for Imatinib as a comparator to illustrate expected study designs and potential outcomes. This guide is intended to serve as a reference for researchers and drug development professionals in designing and interpreting preclinical safety studies.

Comparative Toxicity Profile

The following tables summarize key preclinical toxicity data for Imatinib, which can serve as a benchmark for the evaluation of this compound.

Table 1: Acute Toxicity

CompoundSpeciesRoute of AdministrationKey FindingsReference
ImatinibRatOralNo signs of toxicity up to 2000 mg/kg/day for two consecutive days.[1]
DogOralDoses of 600 mg/m²/day were not severely toxic when administered daily for 13 weeks.[2]
MonkeyOralDoses of 360 mg/m²/day were not severely toxic when administered daily for 39 weeks.[3]

Table 2: Genotoxicity

AssayTest SystemMetabolic Activation (S9)Concentration/DoseResultReference
Imatinib
Bacterial Reverse Mutation (Ames)S. typhimurium & E. coliWith and WithoutNot specifiedNegative[4][5]
In Vitro MicronucleusCultured Fish and Human CellsNot specifiedNon-cytotoxic concentrationsPositive (increased micronuclei)[4]
In Vivo MicronucleusRatNot applicableUp to 2000 mg/kg/dayNegative[1]

Table 3: Safety Pharmacology

StudySpeciesRoute of AdministrationKey FindingsReference
Imatinib
CardiovascularNot specifiedNot specifiedImatinib is a known hERG inhibitor, which can contribute to QT interval prolongation.[6]
Central Nervous SystemNot specifiedNot specifiedNo specific CNS effects reported in core battery studies.
Respiratory SystemNot specifiedNot specifiedNo specific respiratory effects reported in core battery studies.

Experimental Protocols

Detailed methodologies for key preclinical toxicity studies are outlined below. These protocols are based on international guidelines (e.g., OECD, ICH) and are standard in the pharmaceutical industry.

Acute Oral Toxicity (As per OECD Guideline 423)
  • Test System: Wistar rats (female), typically 8-12 weeks old.

  • Procedure: A single dose of the test substance is administered orally by gavage. The starting dose is selected based on available data, and subsequent doses are adjusted based on the outcome of the previous dose level (up-and-down procedure). Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Endpoint: Determination of the acute toxic class and the estimated LD50.

Bacterial Reverse Mutation Assay (Ames Test) (As per OECD Guideline 471)
  • Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).[7]

  • Procedure: The test compound, with and without a metabolic activation system (S9 fraction from rat liver), is incubated with the bacterial strains.[7][8] The number of revertant colonies (bacteria that have regained the ability to synthesize the required amino acid) is counted.

  • Endpoint: Assessment of the mutagenic potential of the compound by its ability to induce reverse mutations.

In Vitro Mammalian Cell Micronucleus Test (As per OECD Guideline 487)
  • Test System: Cultured mammalian cells, such as human peripheral blood lymphocytes or Chinese Hamster Ovary (CHO) cells.[9]

  • Procedure: Cells are exposed to the test substance with and without metabolic activation. After treatment, the cells are cultured to allow for cell division and then harvested. The cells are stained, and the frequency of micronuclei (small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division) is determined in binucleated cells.[9][10]

  • Endpoint: Evaluation of the compound's potential to induce chromosomal damage (clastogenicity or aneugenicity).[11]

In Vivo Rodent Micronucleus Test (As per OECD Guideline 474)
  • Test System: Mice or rats.[12][13]

  • Procedure: The test substance is administered to the animals, typically via the clinical route of administration. Bone marrow or peripheral blood is collected at appropriate time points after treatment.[12][14] The frequency of micronucleated immature (polychromatic) erythrocytes is determined.

  • Endpoint: Assessment of the compound's potential to induce chromosomal damage in a whole animal system.[12][15]

Safety Pharmacology Core Battery (As per ICH S7A and S7B)
  • Cardiovascular System: Evaluation of effects on blood pressure, heart rate, and electrocardiogram (ECG) in a conscious, freely moving large animal model (e.g., dog or non-human primate) using telemetry.[16][17] In vitro assessment of the potential to inhibit the hERG potassium channel is also a critical component.[18]

  • Central Nervous System (CNS): Assessment of effects on motor activity, behavioral changes, coordination, and body temperature in rodents.[16]

  • Respiratory System: Evaluation of effects on respiratory rate and tidal volume in a conscious animal model.[16]

Visualizations

Signaling Pathway

The following diagram illustrates the BCR-ABL signaling pathway, which is the primary target of Imatinib. Understanding this pathway is crucial for interpreting the pharmacological and toxicological effects of compounds targeting this kinase.

BCR_ABL_Pathway BCR_ABL BCR-ABL (Constitutively Active Tyrosine Kinase) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS Activates PI3K PI3K BCR_ABL->PI3K Activates STAT5 STAT5 BCR_ABL->STAT5 Activates Imatinib Imatinib Imatinib->BCR_ABL Inhibits RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Apoptosis Inhibition of Apoptosis AKT->Apoptosis STAT5->Apoptosis

Caption: The BCR-ABL signaling pathway and the inhibitory action of Imatinib.

Experimental Workflow

The following diagram outlines a typical workflow for preclinical toxicity assessment.

Preclinical_Toxicity_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_decision Decision Point Ames Ames Test acute_toxicity Acute Toxicity Ames->acute_toxicity in_vitro_micronucleus In Vitro Micronucleus in_vitro_micronucleus->acute_toxicity hERG hERG Assay hERG->acute_toxicity in_vivo_micronucleus In Vivo Micronucleus acute_toxicity->in_vivo_micronucleus safety_pharm Safety Pharmacology (Cardiovascular, CNS, Respiratory) acute_toxicity->safety_pharm repeat_dose Repeat-Dose Toxicity in_vivo_micronucleus->repeat_dose safety_pharm->repeat_dose go_no_go Go/No-Go for Clinical Development repeat_dose->go_no_go

Caption: A typical workflow for preclinical toxicity assessment of a novel compound.

This guide provides a foundational understanding of the preclinical toxicity studies required for a novel compound like this compound, using the established drug Imatinib as a comparative example. The provided data, protocols, and visualizations are intended to aid researchers in the strategic planning and execution of their preclinical safety assessment programs.

References

A Comparative Analysis of Osimertinib and Gefitinib for the First-Line Treatment of EGFR-Mutated Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison between the third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI), osimertinib, and the first-generation EGFR-TKI, gefitinib, for the first-line treatment of patients with advanced or metastatic non-small cell lung cancer (NSCLC) harboring EGFR mutations.

Introduction

Non-small cell lung cancer is a leading cause of cancer-related mortality worldwide. A significant subset of NSCLC cases is driven by activating mutations in the EGFR gene, which leads to uncontrolled cell proliferation and survival.[1][2] This discovery has led to the development of targeted therapies, specifically EGFR tyrosine kinase inhibitors (TKIs), which have revolutionized the management of this disease.

Gefitinib, a first-generation EGFR-TKI, was one of the initial targeted therapies approved for EGFR-mutated NSCLC.[2][3][4][5] It functions by reversibly binding to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity.[3][5][6] While effective, a majority of patients eventually develop resistance, often through a secondary mutation in the EGFR gene, T790M.

Osimertinib is a third-generation, irreversible EGFR-TKI designed to overcome this resistance mechanism.[7][8] It selectively targets both the initial sensitizing EGFR mutations and the T790M resistance mutation, while having less activity against wild-type EGFR, which can reduce certain side effects.[7][8] This guide will delve into the comparative efficacy, safety, and mechanisms of action of osimertinib and gefitinib, supported by key clinical trial data.

Mechanism of Action

Both gefitinib and osimertinib target the EGFR signaling pathway, but with key differences in their binding and selectivity.

Gefitinib: As a first-generation EGFR-TKI, gefitinib competitively and reversibly inhibits the tyrosine kinase activity of EGFR by blocking the binding of ATP.[3][5][6] This prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways, such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[6][9]

Osimertinib: Osimertinib is a third-generation, irreversible EGFR-TKI.[7][8] It forms a covalent bond with a cysteine residue (C797) in the ATP-binding site of the EGFR kinase domain.[7] This irreversible binding leads to a sustained inhibition of EGFR signaling.[10] A key advantage of osimertinib is its high potency against both the initial sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while showing lower activity against wild-type EGFR.[7][8]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Gefitinib Gefitinib (1st Gen TKI) Gefitinib->EGFR Inhibits Osimertinib Osimertinib (3rd Gen TKI) Osimertinib->EGFR Inhibits

EGFR Signaling Pathway and TKI Inhibition

Clinical Efficacy: The FLAURA Trial

The pivotal phase III FLAURA trial directly compared the efficacy and safety of osimertinib with either gefitinib or erlotinib (another first-generation EGFR-TKI) as first-line treatment for patients with locally advanced or metastatic EGFR-mutated NSCLC.[11][12]

Data Presentation
EndpointOsimertinibGefitinib/ErlotinibHazard Ratio (95% CI)p-value
Progression-Free Survival (PFS) 18.9 months10.2 months0.46 (0.37-0.57)<0.001
Overall Survival (OS) 38.6 months31.8 months0.79 (0.64-0.99)0.046
Objective Response Rate (ORR) 80%76%-0.24
Duration of Response 17.2 months8.5 months--
CNS Progression-Free Survival Not Reached13.9 months0.48 (0.26-0.86)0.014

Data sourced from the FLAURA trial publications.[12][13]

Experimental Protocols

FLAURA Trial Methodology

The FLAURA trial was a randomized, double-blind, phase III study.

  • Patient Population: The trial enrolled treatment-naïve patients with locally advanced or metastatic NSCLC with an EGFR exon 19 deletion or L858R mutation.[12][14] Patients were required to have a World Health Organization performance status of 0 or 1.[15]

  • Randomization and Blinding: A total of 556 patients were randomized in a 1:1 ratio to receive either osimertinib or a standard-of-care EGFR-TKI (gefitinib or erlotinib).[11][12] The study was double-blinded.

  • Treatment: Patients in the experimental arm received osimertinib at a dose of 80 mg once daily.[11][14] Patients in the control arm received either gefitinib at 250 mg once daily or erlotinib at 150 mg once daily.[11][12][14]

  • Endpoints: The primary endpoint was progression-free survival (PFS) as assessed by the investigator.[12] Key secondary endpoints included overall survival (OS), objective response rate (ORR), duration of response, and safety.[11][12]

FLAURA_Trial_Workflow cluster_screening Screening cluster_randomization Randomization (1:1) cluster_treatment Treatment Arms cluster_endpoints Endpoints P Patient Population: Treatment-naïve, EGFRm NSCLC (Ex19del or L858R) R Randomization P->R O Osimertinib (80 mg once daily) R->O G Gefitinib (250 mg once daily) or Erlotinib (150 mg once daily) R->G E Primary: Progression-Free Survival Secondary: Overall Survival, ORR, Safety O->E G->E

FLAURA Trial Workflow

Safety and Tolerability

In the FLAURA trial, the safety profiles of osimertinib and the standard-of-care EGFR-TKIs were generally manageable. Adverse events of grade 3 or higher were reported in 34% of patients in the osimertinib group and 45% of those in the standard-of-care group. The most common adverse events with osimertinib were rash, diarrhea, and dry skin.

Conclusion

For the first-line treatment of EGFR-mutated non-small cell lung cancer, osimertinib has demonstrated a statistically significant and clinically meaningful improvement in both progression-free survival and overall survival compared to first-generation EGFR-TKIs like gefitinib.[13] Its favorable efficacy, including improved central nervous system activity, and manageable safety profile have established it as a standard of care in this setting. The development of osimertinib highlights the success of a rational drug design approach to overcome acquired resistance to targeted therapies.

References

Safety Operating Guide

Proper Disposal of Valacyclovir (C13H23N5O): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release – This document provides essential safety and logistical information for the proper disposal of Valacyclovir, a compound with the molecular formula C13H23N5O. This guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and environmental protection.

Valacyclovir, an antiviral drug, is classified as harmful if swallowed and requires careful management for its disposal.[1][2] Adherence to proper disposal protocols is crucial to prevent environmental contamination and ensure workplace safety.

Chemical and Physical Properties

A summary of the key properties of Valacyclovir Hydrochloride is provided in the table below.

PropertyValue
Molecular Formula C13H20N6O4・HCl
Appearance White to almost white crystal or powder
Solubility Soluble in water
Hazards Harmful if swallowed. Causes serious eye irritation.[3]

Disposal Procedures

The primary recommendation for the disposal of unused or expired Valacyclovir is to utilize a designated pharmaceutical take-back program.[4][5][6] These programs are the safest and most environmentally responsible option. If a take-back program is not available, the following procedures should be followed in accordance with local, regional, and national regulations.[2][7]

Step-by-Step Disposal Protocol:
  • Personal Protective Equipment (PPE): Before handling Valacyclovir, ensure appropriate PPE is worn, including safety glasses, gloves, and a lab coat.

  • Consolidation and Labeling:

    • For trace amounts on lab materials (e.g., contaminated gloves, bench paper), dispose of them in a designated hazardous waste container.

    • For bulk powder or solutions, ensure the container is securely sealed and clearly labeled as "Hazardous Waste: Valacyclovir".

  • Disposal as Hazardous Waste:

    • Store the labeled hazardous waste container in a designated, secure area away from incompatible materials, such as strong oxidizing agents.[1]

    • Arrange for pickup and disposal by a licensed hazardous waste management company. Do not dispose of Valacyclovir down the drain or in regular trash.

Household and Non-Laboratory Disposal:

For small quantities outside of a laboratory setting, such as unused prescriptions, the following FDA and EPA guidelines should be followed:

  • Do Not Flush: Unless specifically instructed, do not flush Valacyclovir down the toilet.[4][6]

  • Mix with Undesirable Substance: Remove the medicine from its original container and mix it with an unpalatable substance like used coffee grounds, dirt, or cat litter.[4][6] This makes the drug less appealing to children and pets.

  • Seal and Dispose: Place the mixture in a sealed container, such as a sealable bag or an empty can, and dispose of it in the household trash.[4][6]

  • Remove Personal Information: Scratch out all personal information on the prescription label to protect your privacy.[4]

Valacyclovir Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of Valacyclovir.

start Start: Unused Valacyclovir (this compound) for Disposal is_lab Is this in a laboratory setting? start->is_lab take_back Is a pharmaceutical take-back program available? is_lab->take_back No lab_disposal Follow Laboratory Hazardous Waste Protocol is_lab->lab_disposal Yes use_take_back Utilize take-back program take_back->use_take_back Yes household_disposal Follow Household Disposal Protocol take_back->household_disposal No end End: Proper Disposal use_take_back->end lab_disposal->end household_disposal->end

Caption: Decision workflow for the proper disposal of Valacyclovir.

References

Safety and Handling Protocols for Unidentified Chemical Compound C13H23N5O

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Action Required: The chemical compound represented by the molecular formula C13H23N5O could not be definitively identified through publicly available chemical databases. This lack of identification presents a significant safety risk, as the specific hazards, reactivity, and toxicological properties of the substance are unknown. Therefore, extreme caution must be exercised. The following guidance provides a general framework for handling an unknown chemical and is not a substitute for a substance-specific Safety Data Sheet (SDS).

Essential Safety and Logistical Information

Before any handling of this substance, it is imperative to assume it is hazardous. The following procedural steps and personal protective equipment (PPE) recommendations are based on a conservative approach to mitigate potential risks.

Personal Protective Equipment (PPE)

Given the unknown nature of this compound, a high level of personal protective equipment is mandatory. This includes, but is not limited to:

  • Respiratory Protection: A full-face respirator with cartridges appropriate for organic vapors, acid gases, and particulates is recommended. In the absence of specific data, a Self-Contained Breathing Apparatus (SCBA) provides the highest level of respiratory protection.

  • Eye and Face Protection: Chemical splash goggles and a face shield are essential to protect against potential splashes and fumes.

  • Skin and Body Protection: A chemical-resistant suit or a combination of a lab coat, chemical-resistant apron, and full-length pants and sleeves is required. Ensure there is no exposed skin.

  • Hand Protection: Use double-gloving with chemically resistant gloves (e.g., nitrile or neoprene). The outer glove should be disposed of immediately upon any sign of contamination.

Operational Plan
  • Restricted Access: All work with this compound must be conducted in a designated area with restricted access, such as a certified chemical fume hood.

  • Ventilation: Ensure adequate ventilation. Work should be performed in a functioning chemical fume hood with a verified face velocity.

  • Emergency Equipment: An eyewash station, safety shower, and a fire extinguisher suitable for chemical fires must be readily accessible.

  • Spill Kit: A spill kit containing absorbent materials appropriate for unknown chemicals should be available in the immediate work area.

  • Buddy System: Never work alone when handling a substance of unknown hazards.

Disposal Plan
  • Waste Segregation: All waste contaminated with this compound, including disposable PPE, and cleaning materials, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Waste Characterization: The waste must be treated as hazardous and disposed of through a licensed environmental waste management company. Do not mix with other waste streams.

  • Decontamination: All non-disposable equipment and work surfaces must be thoroughly decontaminated after use. The decontamination procedure and cleaning materials should be treated as hazardous waste.

Data Presentation

Once the identity of this compound is established, all quantitative safety data should be summarized in a table for easy reference.

ParameterValueSource (e.g., SDS Section)
Physical Properties
Appearance
Odor
Melting Point/Freezing Point
Boiling Point
Flash Point
Toxicological Data
LD50 (Oral)
LD50 (Dermal)
LC50 (Inhalation)
Skin Corrosion/Irritation
Serious Eye Damage/Irritation
Exposure Limits
OSHA PEL
ACGIH TLV

Experimental Protocols

Detailed experimental protocols should only be developed once the specific properties and hazards of this compound are known. Handling an unknown substance in an experimental setting without this information is a violation of standard laboratory safety practices.

Visualizations

The following workflow diagram outlines the critical decision-making process for selecting appropriate PPE when the hazards of a chemical are unknown.

PPE_Selection_Workflow_for_Unknown_Chemical cluster_assessment Hazard Assessment cluster_ppe PPE Selection & Handling Protocol start Start: Handling this compound identify_chemical Attempt to Identify Chemical (CAS, Name, SDS) start->identify_chemical is_identified Chemical Identified? identify_chemical->is_identified unknown_hazard Treat as HIGHLY HAZARDOUS is_identified->unknown_hazard No known_hazard Review Specific Hazards from SDS is_identified->known_hazard Yes select_respirator Select Respiratory Protection (SCBA or Full-Face Respirator) unknown_hazard->select_respirator known_hazard->select_respirator select_eye_face Select Eye & Face Protection (Goggles & Face Shield) select_respirator->select_eye_face select_body Select Body Protection (Chemical Suit/Apron) select_eye_face->select_body select_gloves Select Hand Protection (Double Chemical-Resistant Gloves) select_body->select_gloves handling_protocol Implement Strict Handling Protocols (Fume Hood, Buddy System) select_gloves->handling_protocol disposal_protocol Follow Hazardous Waste Disposal Protocol handling_protocol->disposal_protocol end End: Safe Handling & Disposal disposal_protocol->end

Caption: PPE selection workflow for an unknown chemical.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.